N-(1,5-dihydroxypentan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(1,5-dihydroxypentan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWJXIMZBGAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745299 | |
| Record name | N-(1,5-Dihydroxypentan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100370-35-2 | |
| Record name | N-(1,5-Dihydroxypentan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(1,5-dihydroxypentan-2-yl)benzamide: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,5-dihydroxypentan-2-yl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzoyl group attached to a dihydroxylated pentyl amine, presents multiple points for potential biological interactions. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and a thorough description of its characterization using modern spectroscopic techniques.
Chemical Structure and Properties
This compound possesses the chemical formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The structure consists of a central pentane chain with a benzamide functional group at the 2-position and hydroxyl groups at the 1- and 5-positions. The presence of a chiral center at the second carbon atom means that this compound can exist as (R)- and (S)-enantiomers.
| Property | Value | Source |
| CAS Number | 100370-35-2 | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Melting Point | 109 °C | |
| Boiling Point (Predicted) | 519.1±40.0 °C | |
| Density (Predicted) | 1.167±0.06 g/cm³ | |
| (S)-Enantiomer CAS | 296766-74-0 |
The dihydroxy-substituted aliphatic chain imparts hydrophilicity, while the benzamide group provides a rigid, aromatic moiety capable of engaging in π-stacking and hydrogen bonding interactions. This amphiphilic nature is a key consideration in its potential pharmacological applications.
Synthesis of this compound
The synthesis of this compound can be logically approached in two main stages: the preparation of the key intermediate, 2-amino-1,5-pentanediol, followed by its N-benzoylation. A plausible and efficient route for the synthesis of the chiral amino alcohol precursor starts from the readily available and enantiopure amino acid, L-glutamic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of (S)-2-Amino-1,5-pentanediol from L-Glutamic Acid
The rationale for starting with L-glutamic acid is its availability as a chiral building block, which allows for the stereospecific synthesis of the (S)-enantiomer of the target molecule. The synthesis involves the reduction of both carboxylic acid functionalities to hydroxyl groups.
Experimental Protocol:
-
Diesterification of L-Glutamic Acid:
-
To a suspension of L-glutamic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield L-glutamic acid dimethyl ester.
-
-
Reduction of L-Glutamic Acid Dimethyl Ester:
-
Method A (Using LiAlH₄): To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous tetrahydrofuran (THF, 20 volumes) at 0 °C under an inert atmosphere, add a solution of L-glutamic acid dimethyl ester (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-1,5-pentanediol.
-
Method B (Using NaBH₄/I₂): To a stirred solution of L-glutamic acid dimethyl ester (1 equivalent) and sodium borohydride (NaBH₄, 4 equivalents) in anhydrous THF at 0 °C, add a solution of iodine (I₂, 2 equivalents) in THF dropwise.[1]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and treat the residue with aqueous potassium hydroxide.
-
Extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.
-
Part 2: N-Benzoylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amines using an acyl chloride in the presence of an aqueous base.[2][3] This method is particularly suitable for amino alcohols as it generally favors N-acylation over O-acylation under these conditions.
Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of the target molecule.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve (S)-2-amino-1,5-pentanediol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate funnel, dissolve benzoyl chloride (1.1 equivalents) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
-
Addition of Benzoyl Chloride:
-
Add the solution of benzoyl chloride dropwise to the stirred aqueous solution of the amino alcohol over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[4]
-
Characterization of this compound
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |
| ~7.4-7.5 | Multiplet | 3H | Aromatic protons (meta and para) |
| ~6.5 | Broad singlet | 1H | Amide proton (N-H) |
| ~4.0-4.2 | Multiplet | 1H | CH-N |
| ~3.6 | Multiplet | 2H | CH₂-OH (at C1) |
| ~3.5 | Triplet | 2H | CH₂-OH (at C5) |
| ~1.5-1.8 | Multiplet | 4H | CH₂ (at C3 and C4) |
| ~2.5-3.0 | Broad singlet | 2H | OH protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide carbonyl) |
| ~134 | Aromatic (quaternary carbon) |
| ~131 | Aromatic (para-carbon) |
| ~128 | Aromatic (meta-carbons) |
| ~127 | Aromatic (ortho-carbons) |
| ~65 | CH₂-OH (at C1) |
| ~62 | CH₂-OH (at C5) |
| ~50 | CH-N |
| ~30-35 | CH₂ (at C3 and C4) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching |
| 3060 | Aromatic C-H stretching |
| 2940, 2860 | Aliphatic C-H stretching |
| 1635 | C=O stretching (Amide I) |
| 1540 | N-H bending (Amide II) |
| 1450, 1580 | Aromatic C=C stretching |
| 1050 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 223 or 224, respectively. Fragmentation patterns would likely show losses of water, the hydroxymethyl group, and cleavage of the amide bond.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The described synthetic route, starting from L-glutamic acid, offers a reliable method for obtaining the enantiopure (S)-isomer. The detailed characterization data, based on established spectroscopic principles for similar molecules, provides the necessary tools for researchers to confidently identify and assess the purity of the synthesized compound. This information is critical for any further investigation into the potential biological activities and applications of this molecule in drug discovery and development.
References
- Maddani, M., & Prabhu, K. R. (2010). A new and convenient protocol for the reduction of carboxylic acids to alcohols. Journal of Organic Chemistry, 75(7), 2327–2332.
- BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- BenchChem. (2025). Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide.
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
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A Predictive Spectroscopic and Analytical Guide to N-(1,5-dihydroxypentan-2-yl)benzamide
Abstract: This technical guide provides a detailed predictive analysis of the spectral data for N-(1,5-dihydroxypentan-2-yl)benzamide, a compound of interest for researchers in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing its structural features—a benzamide moiety linked to a dihydroxypentyl chain—we provide expert interpretation of expected chemical shifts, vibrational frequencies, and fragmentation patterns. This guide also outlines robust, field-proven protocols for acquiring high-fidelity spectral data, establishing a self-validating framework for future experimental work. The content herein is designed to serve as a foundational resource for the synthesis, identification, and characterization of this molecule and its analogs.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ) is a molecule that merges a rigid aromatic benzamide group with a flexible, hydrophilic diol chain.[1] This unique combination suggests potential applications as a pharmaceutical intermediate, a building block in materials science, or a candidate for biological activity screening. The precise confirmation of its chemical structure is paramount for any of these applications, and this is achieved through a multi-technique spectroscopic approach.
The "three pillars" of small molecule characterization—NMR, IR, and Mass Spectrometry—provide orthogonal and complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy identifies the key functional groups present through their characteristic vibrational modes. Mass spectrometry determines the molecular weight and provides vital clues about the structure through analysis of its fragmentation patterns. This guide will systematically predict the expected output from each of these techniques and detail the methodologies to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and potential for diastereotopicity in the pentyl chain. The spectrum is best analyzed by breaking the molecule into its constituent parts. Predictions are based on standard chemical shift values and the known electronic effects of adjacent functional groups.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |
| H-a (Amide N-H) | 8.2 - 8.6 | Doublet (d) | 1H | Coupled to the adjacent C-H proton (H-2). Broadness may vary with solvent and temperature. |
| H-b, H-f (Aromatic, ortho) | 7.8 - 8.0 | Doublet (d) or Multiplet (m) | 2H | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| H-c, H-e (Aromatic, meta) | 7.4 - 7.6 | Multiplet (m) | 2H | Typical aromatic region for benzamide structures.[3] |
| H-d (Aromatic, para) | 7.4 - 7.6 | Multiplet (m) | 1H | Overlaps with meta protons. |
| H-g (Hydroxyl O-H) | 4.5 - 5.5 | Triplet (t) or Broad Singlet (br s) | 1H | Chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. |
| H-h (Hydroxyl O-H) | 4.5 - 5.5 | Triplet (t) or Broad Singlet (br s) | 1H | May be distinct from the other -OH or overlap, depending on conditions. |
| H-2 (CH-N) | 4.0 - 4.3 | Multiplet (m) | 1H | Deshielded by both the nitrogen and the C1 hydroxyl group. |
| H-5 (CH₂-O) | 3.4 - 3.6 | Multiplet (m) | 2H | Deshielded by the adjacent C5 hydroxyl group. |
| H-1 (CH₂-O) | 3.3 - 3.5 | Multiplet (m) | 2H | Deshielded by the C1 hydroxyl group. Protons are likely diastereotopic. |
| H-3, H-4 (CH₂ chain) | 1.4 - 1.8 | Multiplet (m) | 4H | Complex overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The prediction is based on the known effects of substituents on aromatic and aliphatic carbons.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C=O (Amide Carbonyl) | 167 - 170 | Characteristic chemical shift for a benzamide carbonyl carbon.[6] |
| C-ipso (Aromatic) | 133 - 136 | Quaternary carbon attached to the carbonyl group. |
| C-para (Aromatic) | 130 - 132 | |
| C-ortho (Aromatic) | 127 - 129 | |
| C-meta (Aromatic) | 126 - 128 | |
| C-1 (CH₂-O) | 63 - 66 | Aliphatic carbon attached to a hydroxyl group. |
| C-5 (CH₂-O) | 59 - 62 | Aliphatic carbon attached to a hydroxyl group. |
| C-2 (CH-N) | 52 - 56 | Aliphatic carbon attached to the amide nitrogen. |
| C-4 (CH₂) | 29 - 32 | |
| C-3 (CH₂) | 25 - 28 |
Recommended Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H and O-H protons, allowing for their observation and coupling.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To unambiguously assign the complex aliphatic signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for quickly confirming the presence of key functional groups.
Predicted Key Vibrational Modes
The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl, amide, and aromatic functionalities.[7]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity | Notes |
| 3500 - 3200 | O-H stretch (H-bonded) | Alcohols | Strong, Broad | The two hydroxyl groups will lead to a very prominent broad peak due to intermolecular hydrogen bonding.[8] |
| 3400 - 3250 | N-H stretch | Secondary Amide | Medium, Sharp | This peak (Amide A band) will likely appear on the shoulder of the broad O-H stretch.[9] |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Medium | Characteristic of aromatic C-H bonds. |
| 3000 - 2850 | C-H stretch (sp³) | Alkyl Chain | Medium | Characteristic of the pentyl chain C-H bonds.[10] |
| ~1640 | C=O stretch (Amide I) | Amide | Strong, Sharp | This is one of the most characteristic and intense peaks in the spectrum for an amide.[8][11] |
| ~1540 | N-H bend (Amide II) | Amide | Medium, Sharp | This band, resulting from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides.[9] |
| 1450, 1500-1600 | C=C stretch | Aromatic Ring | Medium to Weak | Multiple bands are expected for the aromatic ring. |
| ~1250 | C-N stretch (Amide III) | Amide | Medium | Another characteristic amide band.[9] |
| 1200 - 1000 | C-O stretch | Alcohols | Strong | Strong absorption due to the C-O single bond stretch of the primary and secondary alcohols. |
Recommended Experimental Protocol: IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a prominent protonated molecular ion.
Predicted Molecular Ion and Fragmentation Pattern
-
Molecular Ion: Using ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 224.28. Adducts with sodium, [M+Na]⁺ (m/z 246.26), or potassium, [M+K]⁺ (m/z 262.23), may also be observed.
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. The most probable cleavages occur at the weakest bonds or lead to the formation of stable fragments.[12]
Key Predicted Fragments:
-
Loss of H₂O: Neutral loss of water from the diol chain is highly probable, leading to fragments at m/z 206.
-
Amide Bond Cleavage: Cleavage of the C-N amide bond can occur in two ways:
-
Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is a very common and stable fragment for benzamide derivatives and is often the base peak.[13]
-
Formation of the protonated amino-diol fragment at m/z 120.
-
-
Alkyl Chain Fragmentation: Cleavage along the pentyl chain can also occur, particularly alpha-cleavage next to the hydroxyl groups or the nitrogen atom.[14][15]
Recommended Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass accuracy.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
MS/MS Scan: Select the [M+H]⁺ ion (m/z 224) for collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectral data for this compound. The presented tables of expected values, interpretations of spectral features, and detailed analytical protocols offer a robust framework for any researcher working with this compound. By following these methodologies, scientists can confidently acquire and interpret high-quality data to confirm the synthesis and purity of their material, enabling further research and development.
References
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National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Available at: [Link]
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Mamedov, V. A., et al. (2014). Electron ionization mass spectra of alkylated sulfabenzamides - PMC. National Institutes of Health. Available at: [Link]
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University of California, Los Angeles (UCLA). IR Chart. Available at: [Link]
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The University of Liverpool Repository. PROTON NMR PREDICTION OF -. Available at: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]
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University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]
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MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]
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Royal Society of Chemistry. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines Supplementary Information. Available at: [Link]
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Royal Society of Chemistry. N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Available at: [Link]
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Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]
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ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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National Institute of Standards and Technology (NIST). Benzamide - Infrared Spectrum. Available at: [Link]
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Biological Magnetic Resonance Bank (BMRB). bmse000668 Benzamide. Available at: [Link]
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Alchemist-pharm. (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. Available at: [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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N-Substituted Benzamides: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Executive Summary
The N-substituted benzamide scaffold is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of clinically significant therapeutic agents.[1][2][3] This structural motif's capacity for fine-tuning through substitution allows for the precise modulation of physicochemical properties and target-specific interactions, making it a fertile ground for therapeutic innovation. This guide provides an in-depth exploration of N-substituted benzamide compounds, intended for researchers, scientists, and drug development professionals. We will traverse the landscape of their therapeutic applications, delve into the mechanistic underpinnings of their biological activity, dissect their structure-activity relationships, and outline robust synthetic strategies. Our focus remains on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and field-proven insight.
The Therapeutic Versatility of the Benzamide Core
The true power of the N-substituted benzamide scaffold lies in its broad spectrum of biological activities.[2][4] By strategically modifying the substituents on both the aromatic ring and the amide nitrogen, medicinal chemists have successfully developed drugs for a multitude of diseases, targeting distinct physiological pathways.
Central Nervous System (CNS) Disorders: Modulating Dopaminergic and Serotonergic Pathways
Substituted benzamides are perhaps most renowned for their impact on CNS disorders, particularly as antipsychotic agents.[5] Their primary mechanism involves the modulation of dopaminergic and, in some cases, serotonergic receptors.[6]
Mechanism of Action: Dopamine Receptor Antagonism Atypical antipsychotic benzamides like sulpiride and amisulpride exert their effects by selectively blocking dopamine D2 and D3 receptors, primarily in the mesolimbic pathways.[7][8][9] At higher doses (e.g., 400-1,200 mg for amisulpride), this postsynaptic blockade alleviates the positive symptoms of schizophrenia, such as hallucinations.[9] Interestingly, at lower doses (e.g., 50 mg), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release and has been shown to be effective in treating depressive symptoms and the negative symptoms of schizophrenia.[9] This dose-dependent dual mechanism highlights the scaffold's tunability.[9][10] The stereochemistry of these compounds is also crucial; for instance, the affinity for D2 receptors is often confined to a specific enantiomer, as seen with various (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.[11][12]
Caption: Dopamine D2 receptor antagonism by N-substituted benzamides.
Beyond psychosis, certain benzamide derivatives show potent activity as 5-HT1a agonists and 5-HT2 antagonists, contributing to their atypical antipsychotic profile.[6] This polypharmacology, engaging multiple receptor types, can lead to improved efficacy and a more favorable side-effect profile.[5]
Gastrointestinal Disorders: Prokinetic and Antiemetic Agents
N-substituted benzamides are mainstays in managing gastrointestinal motility disorders and chemotherapy-induced nausea and vomiting.
-
Prokinetic Activity: Compounds like metoclopramide and cisapride act as prokinetic agents, enhancing gastrointestinal motility.[13] Their mechanism often involves 5-HT4 receptor agonism, which facilitates the release of acetylcholine from myenteric neurons, thereby stimulating muscle contraction.[13][14] The design of novel benzamides with high selectivity for the 5-HT4 receptor is an active area of research to develop potent prokinetics with fewer side effects.[14][15][16][17]
-
Antiemetic Activity: The antiemetic effect is largely attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[7] However, some newer benzamides, like dazopride and alizapride, have been developed to provide potent antiemetic effects without significant dopamine antagonism, thereby avoiding extrapyramidal side effects.[18][19][20]
Oncology: A New Frontier in Cancer Therapy
A significant body of recent research has focused on N-substituted benzamides as potent anticancer agents.[2][21] Their primary mechanism in this domain is the inhibition of histone deacetylases (HDACs).
Mechanism of Action: HDAC Inhibition HDAC enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is common in cancer.[3] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), typically feature an o-aminobenzamide moiety.[1][3] This structural feature is crucial as it acts as a zinc-binding group (ZBG), chelating the zinc ion at the active site of the HDAC enzyme, thereby inhibiting its function.[3][21][22] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell-cycle arrest and apoptosis in cancer cells.[3]
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.
Analgesic and Anti-inflammatory Applications
Certain N-substituted benzamides have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[23][24] Some derivatives exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[25][26] For example, 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides have shown potent COX-1 inhibitory and analgesic activities.[25] Other research points to anti-inflammatory properties mediated by the inhibition of the NF-κB transcription factor, which regulates the expression of pro-inflammatory cytokines like TNF-alpha.[27][28]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of N-substituted benzamides and their biological activity is paramount for rational drug design. Modifications at various positions can dramatically influence potency, selectivity, and pharmacokinetic properties.
The general observation is that electron-withdrawing substituents on the phenyl rings often enhance potency, particularly for antischistosomal and some anticancer agents.[29] The nature of the N-substituent is critical for defining the compound's therapeutic class. For instance, basic amine-containing side chains are common in antipsychotic and prokinetic agents, directing them to CNS and gut receptors, while the specific o-amino group on the benzoyl ring is key for HDAC inhibition in anticancer agents.[3][21]
| Therapeutic Area | Substitution on Benzoyl Ring | Substitution on Amide Nitrogen (N-Substituent) | Effect on Activity | References |
| Anticancer (HDACi) | ortho-Amino group is critical for zinc chelation. | Aromatic or heteroaromatic "cap" group connected by a linker. | The cap group interacts with the enzyme surface; linker length is crucial for optimal positioning of the zinc-binding group. | [21][22][30] |
| Antipsychotic (D2/D3) | Methoxy and chloro/amino groups (e.g., sulpiride) are common. | Pyrrolidinyl or piperidinyl moieties, often with a benzyl group. | The N-substituent's size, basicity, and stereochemistry are key for receptor affinity and selectivity. | [6][11][31] |
| Prokinetic (5-HT4) | 4-Amino-5-chloro-2-methoxy pattern is a classic pharmacophore. | Alkyl chains with a terminal morpholinyl or piperidinyl group. | The side chain mimics serotonin and is crucial for agonist activity at the 5-HT4 receptor. | [14][15][16] |
| Antischistosomal | Electron-withdrawing groups (e.g., NO₂, CF₃) at meta or para positions. | Phenyl ring, also with electron-withdrawing groups. | Increases potency. The amide bond orientation is not always critical. | [29] |
Synthetic Methodologies: From Bench to Production
The construction of the amide bond is central to synthesizing N-substituted benzamides. The choice of methodology depends on factors like substrate scope, scalability, and the presence of sensitive functional groups.
Classical Approach: The Schotten-Baumann Reaction
This robust and well-established method involves the reaction of a benzoyl chloride with an appropriate amine under basic aqueous conditions.[32] It is often the first choice for simple scaffolds due to the high reactivity of acid chlorides and readily available starting materials.
Modern Amide Coupling Reactions
To avoid the often harsh conditions required to prepare acid chlorides, modern coupling reactions starting from the corresponding benzoic acid have become standard. These methods utilize a wide range of coupling agents (e.g., HATU, HOBt/EDC) to activate the carboxylic acid for nucleophilic attack by the amine. This approach offers broader functional group tolerance and milder reaction conditions.[2]
Workflow and Experimental Protocol
The general workflow for synthesis and evaluation is a multi-step process from initial design to biological validation.
Caption: General workflow for synthesis and evaluation.
Detailed Protocol: General Synthesis of N-Substituted Benzamides via HATU Coupling
This protocol describes a standard laboratory procedure for the synthesis of an N-substituted benzamide from a carboxylic acid and an amine using HATU as the coupling agent.
-
Reagent Preparation:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture to act as a proton scavenger.
-
-
Coupling Reaction:
-
To the stirred solution from Step 1, add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), portion-wise at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, a saturated brine solution. This removes unreacted acid, excess base, and water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted benzamide.[32]
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[33][34]
-
Conclusion and Future Perspectives
The N-substituted benzamide scaffold continues to be a privileged structure in medicinal chemistry, demonstrating remarkable therapeutic breadth from CNS disorders to oncology.[2][3][24] The ongoing exploration of this chemical space is driven by the quest for greater target selectivity and improved pharmacological profiles. Future research will likely focus on developing novel derivatives with unique substitution patterns to engage new biological targets, designing compounds with polypharmacological profiles for complex diseases, and refining SAR to overcome challenges like drug resistance and off-target toxicity. The synthesis of novel benzamide derivatives remains a critical endeavor, with the potential to yield next-generation therapeutics for a wide range of human diseases.[4][24]
References
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
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Mfotie Njoya, E., Efange, S. M. N., & Foster, J. M. (2018). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2873. [Link]
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Abbas, A. I., West, A. R., & Meltzer, H. Y. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13264-13276. [Link]
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Hlasta, D. J., Casey, F. B., Ferguson, E. W., Geyer, H. M., 3rd, Hakes, S. E., Muth, E. A., ... & Zorn, S. H. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1172-1188. [Link]
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Lee, K. T., Lee, J. Y., Kim, M., Lee, J. H., Kim, J., & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1251-1255. [Link]
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National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]
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Sakaguchi, J., Iwanaga, Y., Miyashita, N., Morikawa, K., Ito, K., & Kawakita, T. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-432. [Link]
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Nan, F., Bai, G., & Luan, X. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 17(10), 11599-11612. [Link]
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Olsson, A., Kjellén, E., & Pero, R. W. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 817-823. [Link]
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Monković, I., Willner, D., Adam, M. A., Brown, M., Crenshaw, R. R., Fuller, C. E., ... & Montzka, T. A. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. Journal of Medicinal Chemistry, 31(8), 1548-1558. [Link]
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A Technical Guide to Sourcing and Application of N-(1,5-dihydroxypentan-2-yl)benzamide for Pharmaceutical Research
Abstract
N-(1,5-dihydroxypentan-2-yl)benzamide is a member of the versatile benzamide class of chemical compounds, which are integral to numerous pharmacological research and development programs. Benzamide derivatives have been investigated for a wide range of applications, including their potential as antitumor agents, glucokinase activators for diabetes treatment, and modulators of cellular signaling pathways.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, including its chemical identity, known suppliers, quality control considerations, and potential research applications.
Chemical Identity and Physicochemical Properties
Correctly identifying the target compound is the foundational step for any research endeavor. This compound is characterized by a benzamide functional group attached to a dihydroxypentane backbone. It is crucial to note the existence of different stereoisomers and associated CAS numbers, which can have significant implications for biological activity.
Key Identifiers:
-
Molecular Formula: C₁₂H₁₇NO₃[4]
-
Molecular Weight: 223.27 g/mol [4]
-
Chemical Structure:
(Note: Image is a representation)
Two primary CAS Numbers are associated with this compound, distinguishing between its stereoisomeric forms:
-
(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide: CAS No. 296766-74-0 [4]
-
This compound (unspecified stereochemistry): CAS No. 100370-35-2 [5][6]
The choice between the chiral (S)-enantiomer and the racemic mixture is a critical experimental decision. Stereochemistry often dictates pharmacological efficacy and receptor binding affinity; therefore, researchers must select the form most relevant to their hypothesis and clearly report which CAS number was used in their studies.
Physicochemical Data:
-
Storage Conditions: Recommended to be stored sealed in a dry environment at 2-8°C.[4]
-
Appearance: Typically a solid.
Commercial Availability and Supplier Analysis
Our research indicates that this compound is available from specialized chemical suppliers who often cater to the research and development market. The primary supplier identified is BLDpharm, which lists both the (S)-enantiomer and the form with an unspecified CAS number.
| Supplier | Product Name | CAS Number | Purity/Specification | Additional Notes |
| BLDpharm | (S)-N-(1,5-Dihydroxypentan-2-yl)benzamide | 296766-74-0 | Not specified on the public listing; CoA required. | Listed as a chiral building block for asymmetric synthesis.[4] |
| BLDpharm | This compound | 100370-35-2 | Not specified on the public listing; CoA required. | Listed under organic building blocks.[6] |
| ChemicalBook | This compound | 100370-35-2 | Not specified; acts as a directory. | This platform lists global suppliers and manufacturers.[5] |
Expert Insight: When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity (typically determined by HPLC or NMR), identity confirmation (e.g., via mass spectrometry), and levels of residual solvents or impurities. For drug development applications, a purity of >98% is generally recommended.
Sourcing and Validation Workflow
To ensure the integrity of research, a systematic approach to sourcing and validating chemical reagents is essential. The following workflow is recommended.
Caption: Recommended workflow for sourcing and validating research-grade chemicals.
Synthesis and Manufacturing Context
Understanding the synthetic route of a compound provides valuable insight into potential impurities. While specific proprietary methods are not public, a common and logical approach to synthesizing N-substituted benzamides is through the acylation of an amine.[2]
A plausible synthetic pathway for this compound would involve the reaction of 2-amino-1,5-pentanediol with an activated benzoic acid derivative, such as benzoyl chloride , in the presence of a base.
Conceptual Synthesis Pathway
Caption: Conceptual reaction scheme for the synthesis of the target compound.
This process highlights potential impurities to be aware of during quality control, such as unreacted starting materials or by-products from side reactions.
Potential Applications in Drug Discovery
The benzamide scaffold is a privileged structure in medicinal chemistry. While this compound itself is not extensively documented in literature, its structural class suggests several promising avenues for investigation.
-
Anticancer Research: Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, some of which function as histone deacetylase (HDAC) inhibitors.[1]
-
Metabolic Diseases: Benzamide derivatives have been successfully developed as glucokinase activators, which are of interest for the treatment of type 2 diabetes.[3]
-
Anti-inflammatory and Immunomodulatory Roles: Structurally related compounds have been identified as sphingosine-1-phosphate (S1P) receptor modulators, a target for treating autoimmune diseases.[2]
Quality Control and Analytical Protocols
Independent verification of a compound's identity and purity is a cornerstone of scientific integrity. The following protocols are generalized frameworks that should be adapted and validated for specific laboratory conditions.
Protocol 1: Purity Determination by Reverse Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules.
-
Objective: To quantify the purity of this compound and detect any impurities.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 Reverse-Phase HPLC column
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10 µg/mL).[7]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Run a linear gradient, for example, from 5% B to 95% B over 15 minutes, to ensure the elution of compounds with varying polarities.
-
Detection: Use a UV detector, monitoring at a wavelength appropriate for the benzamide chromophore (typically around 230 nm and 254 nm).
-
Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, general safety precautions for the benzamide class of compounds should be followed. An SDS must be obtained directly from the supplier before handling.
-
General Hazards (Benzamide Class):
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product.[11]
-
Storage: As per supplier recommendation, store in a tightly closed container in a dry, cool (2-8°C) place.[4][11]
Conclusion
This compound, particularly its chiral (S)-enantiomer, represents a valuable building block for researchers in drug discovery. Its commercial availability through specialized suppliers like BLDpharm provides access to this compound for exploratory studies. Due diligence in sourcing—including careful selection of the correct stereoisomer and rigorous in-house analytical validation—is paramount to ensure the reliability and reproducibility of scientific findings. The potential for this compound to serve as a scaffold in developing novel therapeutics for oncology, metabolic disorders, and autoimmune diseases makes it a chemical of significant interest.
References
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ScienceLab.com. Material Safety Data Sheet - Benzamide. (2010). Available from: [Link]
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T. Nguyen, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Available from: [Link]
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LookChem. Cas 83167-24-2, Benzamide, 2-hydroxy-5-((1S)-. Available from: [Link]
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PubChem. Benzamide | C7H7NO. National Institutes of Health. Available from: [Link]
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D. H. Phu, et al. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2021). ResearchGate. Available from: [Link]
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M. L. An, et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2001). PubMed. Available from: [Link]
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Virupaksha Organics Ltd. Additional Information Virupaksha Organics Ltd., Unit- V. Environmental Clearance Portal. Available from: [Link]
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S. Kumar, et al. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC - NIH. Available from: [Link]
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H. Yousaf, et al. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). ResearchGate. Available from: [Link]
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Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantification of Benzamide Derivatives
Abstract
Benzamide and its derivatives represent a cornerstone in modern pharmaceuticals, exhibiting a diverse range of biological activities.[1] Consequently, the accurate and reliable quantification of these compounds is paramount for quality control, formulation development, and pharmacokinetic studies.[1] This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzamide derivatives. The protocol herein is designed for robustness, precision, and accuracy, rendering it suitable for routine analysis across various laboratory settings.[1] This method employs a reversed-phase C18 column coupled with UV detection, a prevalent and accessible configuration in most analytical laboratories.[1] Adherence to the International Council for Harmonisation (ICH) guidelines for validation ensures the method's reliability and scientific integrity.[1][2]
Introduction: The Significance of Benzamide Derivative Quantification
The benzamide functional group is a key structural motif in a multitude of approved drugs and investigational compounds. Its presence often imparts favorable pharmacological properties. Therefore, the ability to precisely quantify these molecules is a critical aspect of the drug development pipeline, from early-stage discovery through to commercial manufacturing. A well-developed and validated HPLC method ensures that the identity, purity, and potency of these active pharmaceutical ingredients (APIs) are consistently maintained, safeguarding patient safety and therapeutic efficacy.[3]
This guide provides a foundational HPLC method that can be adapted for various benzamide derivatives. We will delve into the rationale behind the selection of chromatographic conditions, provide a step-by-step protocol for analysis, and outline the necessary validation procedures to meet regulatory expectations.
Causality Behind Experimental Choices: A Scientifically Grounded Approach
The development of a robust HPLC method is not a matter of arbitrary selection but rather a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography.
Stationary Phase Selection: The Heart of the Separation
For the separation of moderately polar compounds like many benzamide derivatives, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[2] The stationary phase, the material packed within the HPLC column, is nonpolar, while the mobile phase is polar.[4][5]
-
Why a C18 Column? A C18 (octadecyl) bonded silica phase is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and versatility.[6][7] It provides excellent retention for a broad range of non-polar to moderately polar compounds, making it an ideal starting point for method development for benzamide derivatives.[7][8] The long alkyl chains of the C18 phase interact with the non-polar regions of the benzamide molecules, leading to their retention.[4]
Mobile Phase Composition: Driving the Elution
The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.[5] The choice and ratio of these components are critical for achieving optimal separation.
-
Acetonitrile as the Organic Modifier: Acetonitrile is a common choice due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths, which is advantageous for detecting compounds with absorbance maxima below 220 nm.[9][10]
-
Isocratic vs. Gradient Elution: For simplicity and robustness, an isocratic elution (constant mobile phase composition) is often preferred for routine quality control analysis.[8] A 50:50 (v/v) mixture of acetonitrile and water provides a good starting point for balancing retention time and resolution for many benzamide derivatives.[1]
-
The Role of pH: For ionizable compounds, the pH of the mobile phase is a critical parameter that can significantly influence retention time and peak shape.[6][9] While this initial method does not include a buffer, for specific benzamide derivatives with acidic or basic functional groups, buffering the aqueous portion of the mobile phase to a pH at least 1.5 units away from the analyte's pKa can ensure consistent ionization and improve peak symmetry.[11]
Detection Wavelength: Seeing the Analyte
UV-Vis detection is a common and robust method for the quantification of chromophoric compounds like benzamide derivatives.
-
Selection of 254 nm: Many aromatic compounds, including benzamides, exhibit significant absorbance at 254 nm.[10] This wavelength is a good general-purpose choice that often provides a good balance between sensitivity and selectivity. An initial UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[8]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the quantification of a model benzamide derivative.
Materials and Reagents
-
Benzamide reference standard (purity >99%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required.[1]
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Run Time | 10 minutes[1] |
Preparation of Solutions
-
To prepare 1 L of the mobile phase, carefully mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.[1]
-
Degas the solution for a minimum of 15 minutes using a sonicator or vacuum filtration to remove dissolved gases, which can cause baseline noise and interfere with pump performance.[1]
-
Accurately weigh approximately 100 mg of the benzamide reference standard.[1]
-
Transfer the weighed standard to a 100 mL volumetric flask.[1]
-
Dissolve the standard in the mobile phase and make up the volume to the mark.[1]
-
Sonicate for 5 minutes to ensure complete dissolution.[1]
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.[1] These solutions will be used to construct the calibration curve.
Sample Preparation (General Procedure for a Solid Dosage Form)
The sample preparation procedure may need to be adapted based on the specific matrix.[1]
-
Accurately weigh a portion of the powdered sample equivalent to 100 mg of the active benzamide compound.[1]
-
Transfer the weighed sample to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate the extraction of the drug.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1] This step is crucial to prevent clogging of the column and instrument tubing.[12]
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the established calibration range (e.g., 50 µg/mL).[1]
Experimental Workflow Diagram
Caption: A streamlined workflow for the HPLC quantification of benzamide derivatives.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation of this HPLC method should be performed in accordance with ICH Q2(R1) guidelines.[13]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Protocol: Analyze a series of at least five concentrations of the benzamide standard solution across the desired range (e.g., 10 to 100 µg/mL).[1] Construct a calibration curve by plotting the peak area against the concentration.[1]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]
-
Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of the benzamide derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[2]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day.[1]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[2]
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[2]
Specificity and Forced Degradation
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[14][15] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation.[14][15] The stressed samples are then analyzed to ensure that the degradation products do not co-elute with the main peak.
-
Acceptance Criteria: The peak for the benzamide derivative should be pure and free from interference from any degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable.[2]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] A signal-to-noise ratio of 10:1 is commonly used.[2]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
Validation Parameters Summary
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | 5 concentrations, plot peak area vs. concentration | r² ≥ 0.999 |
| Accuracy | 3 concentrations, 3 replicates each, spike recovery | Mean recovery 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | 6 replicates of 100% concentration | RSD ≤ 2% |
| Specificity | Forced degradation studies | No co-elution of degradants |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 |
| Robustness | Small variations in method parameters | System suitability remains acceptable |
Conclusion
This application note provides a robust and reliable HPLC method for the quantitative determination of benzamide derivatives. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. By understanding the scientific principles behind the experimental choices, researchers and scientists can confidently implement and adapt this method for their specific analytical needs.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
HPLC Sample Preparation. Organomation. Available at: [Link]
-
Sample Preparation For HPLC Analysis: Interview Questions. PharmaGuru. Available at: [Link]
-
Sample preparation for HPLC analysis of drug products. ResearchGate. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. Available at: [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
-
Characteristics and Application Scenarios of HPLC Column Stationary Phase. Hawach. Available at: [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]
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UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Reddit. Available at: [Link]
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Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics. PubMed. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
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Mobile Phase Selectivity. Phenomenex. Available at: [Link]
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Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
How to maximize UV detection sensitivity in flash chromatography. Biotage. Available at: [Link]
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For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. Available at: [Link]
-
UV-Visible Spectroscopy. Michigan State University Chemistry. Available at: [Link]
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. Available at: [Link]
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Developing a cell-based assay for N-(1,5-dihydroxypentan-2-yl)benzamide
Application Notes & Protocols
Topic: Developing a Cell-Based Assay for N-(1,5-dihydroxypentan-2-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
A Hierarchical Strategy for the Cellular Characterization of this compound
Author: Gemini, Senior Application Scientist
Introduction
This compound is a novel compound featuring a core benzamide structure.[1] While the specific biological activity of this molecule is currently uncharacterized, the broader family of benzamide derivatives has demonstrated a remarkable diversity of pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties.[2][3][4] For instance, certain N-substituted benzamides have been identified as potent Histone Deacetylase (HDAC) inhibitors, a class of enzymes crucial for epigenetic regulation and a validated target in oncology.[3][5] Others have been shown to modulate critical signaling pathways such as Hedgehog or protect against endoplasmic reticulum stress.[2][4]
Given this chemical precedent, a systematic and multi-tiered approach is required to elucidate the biological function of this compound. This guide presents a comprehensive, logic-driven workflow for developing a series of cell-based assays to profile this compound. Our strategy begins with foundational cytotoxicity and proliferation screening to establish a therapeutic window, followed by mechanistic assays to probe for specific cellular responses like apoptosis, and culminates in targeted assays against plausible pathways informed by the compound's structural class. This document provides not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.[6][7]
Logical Assay Development Workflow
The characterization of a novel compound should follow a logical progression from broad, phenotypic effects to specific, mechanistic actions. This tiered approach ensures that resources are used efficiently and that each experimental stage informs the next.
Caption: Hierarchical workflow for compound characterization.
Tier 1: Foundational Screening - Cytotoxicity and Viability
Expertise & Experience: Before investigating any specific mechanism of action, it is imperative to determine the compound's effect on fundamental cell health. This foundational step identifies the concentration range at which the compound is bioactive without causing overt, non-specific toxicity. The MTT assay is a robust, widely-used colorimetric method for this purpose.[8][9] It measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability and proliferation.[9] Only metabolically active cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Protocol 1: MTT Cytotoxicity Assay
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
This compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.
-
Human cancer cell line (e.g., HeLa or A549) or a relevant non-cancerous line (e.g., HEK293).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette and plate reader (570 nm absorbance).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO, equivalent concentration to the highest compound dose) and "no-cell" blank wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[8]
Data Analysis & Interpretation:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Cell Line | Human Cervical Cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Incubation Time | Compound exposure duration | 48 hours |
| IC50 | Half-maximal inhibitory conc. | 15.2 µM |
Tier 2: Mechanistic Elucidation
Expertise & Experience: If the Tier 1 assay reveals a dose-dependent decrease in cell viability, the next logical step is to discern the underlying mechanism. Is the compound cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death)? A decrease in the MTT signal can reflect either outcome. Therefore, we employ more specific assays. The BrdU assay directly measures DNA synthesis, providing a clear picture of proliferative activity.[12] Concurrently, a Caspase-3/7 assay can determine if the compound induces apoptosis, a common mechanism for targeted anticancer agents.[13]
Protocol 2: BrdU Cell Proliferation Assay
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. During the S-phase of the cell cycle, it is incorporated into newly synthesized DNA.[14] This incorporated BrdU can then be detected with a specific antibody, allowing for the direct quantification of proliferating cells.
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, and substrate).
-
Cells and compound treatment setup as described in Protocol 1.
Methodology:
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 and below.
-
BrdU Labeling: 2-24 hours before the end of the treatment period, add BrdU labeling solution to each well at a 1:500 dilution. The optimal labeling time depends on the cell cycle length.
-
Fixation and Denaturation: At the end of the incubation, remove the medium and add 200 µL of the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells and add the peroxidase-conjugated secondary antibody. Incubate for 30 minutes.
-
Substrate Addition: Wash the wells and add the TMB substrate. A blue color will develop in proportion to the amount of BrdU incorporated.
-
Stop Reaction: Add a stop solution to terminate the reaction, which will turn the color yellow.
-
Data Acquisition: Measure the absorbance at 450 nm.
Data Analysis & Interpretation:
-
A decrease in absorbance at 450 nm compared to the vehicle control indicates an inhibition of cell proliferation.
-
Compare these results with the MTT data. If both assays show a similar dose-response curve, the compound's primary effect is likely anti-proliferative.
Protocol 3: Caspase-3/7 Glo® Apoptosis Assay
Principle: Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway.[15] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[13] The cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
Cells seeded in a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Luminometer.
Methodology:
-
Cell Treatment: Seed and treat cells as previously described. It is useful to include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis & Interpretation:
-
An increase in the luminescent signal indicates the activation of executioner caspases and suggests that the compound induces apoptosis.
-
If the MTT assay shows cell death but the caspase assay is negative, it may point towards other cell death mechanisms, such as necrosis.
| Assay | Metric | Interpretation |
| BrdU Assay | Decreased A450 | Inhibition of DNA synthesis (anti-proliferative) |
| Caspase-3/7 | Increased Luminescence | Induction of apoptosis (cytotoxic) |
Tier 3: Target-Specific Investigation
Expertise & Experience: Results from the initial tiers guide the selection of more specific, target-oriented assays. Given that many benzamide derivatives function as HDAC inhibitors, this is a high-priority pathway to investigate.[3][16] Additionally, as inflammation is a common biological process affected by novel compounds, assessing the NF-κB signaling pathway provides valuable insight into potential anti-inflammatory effects.[17]
Protocol 4: Fluorometric HDAC Activity Assay
Principle: This assay uses a substrate comprising an acetylated lysine side chain. In the presence of HDAC activity (from a nuclear extract or purified enzyme), the substrate is deacetylated. A developer solution is then added that specifically acts on the deacetylated substrate to release a fluorophore, which can be measured.[16][18] An HDAC inhibitor will prevent this process, resulting in a reduced fluorescent signal.
Materials:
-
HDAC Inhibitor Screening Kit (Fluorometric) (Abcam, Cayman Chemical, or similar).[16][18]
-
HeLa nuclear extract (often included in kits as an enzyme source).
-
Trichostatin A (a potent HDAC inhibitor, used as a positive control).
-
Black 96-well plates suitable for fluorescence.
-
Fluorescence plate reader (Ex/Em = 350-380 nm/440-460 nm).
Methodology:
-
Reaction Setup: To each well, add assay buffer, HeLa nuclear extract, and either the test compound (this compound) or a control (Trichostatin A for positive inhibition, vehicle for no inhibition).
-
Substrate Addition: Start the reaction by adding the fluorometric HDAC substrate to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Developer Addition: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence using a plate reader.
Data Analysis & Interpretation:
-
Calculate the percentage of HDAC inhibition for each compound concentration.
-
A dose-dependent decrease in fluorescence indicates that this compound is acting as an HDAC inhibitor. An IC50 can be calculated as in Protocol 1.
Potential NF-κB Signaling Pathway Modulation
Authoritative Grounding: The NF-κB pathway is a master regulator of inflammatory responses, cell survival, and proliferation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus, where it drives target gene expression.[17][19]
Caption: Simplified NF-κB signaling pathway.
Assay Recommendation: An immunofluorescence-based high-content screening (HCS) assay for NF-κB (p65 subunit) nuclear translocation is recommended.[19] In this assay, cells are stimulated with TNF-α in the presence or absence of the test compound. The cells are then fixed, permeabilized, and stained for the p65 subunit and with a nuclear counterstain (e.g., DAPI). Automated microscopy and image analysis quantify the ratio of nuclear to cytoplasmic p65 fluorescence, providing a direct measure of NF-κB activation. A compound that inhibits this translocation would be considered a potential anti-inflammatory agent.
Conclusion
This application guide outlines a systematic, tiered strategy for the initial characterization of this compound. By progressing from broad phenotypic assays to specific mechanistic and target-based investigations, researchers can efficiently profile the compound's biological activity. This approach, grounded in established methodologies and the known activities of the benzamide chemical class, provides a robust framework for discovering the therapeutic potential of novel chemical entities. The successful identification of activity in any of these assays would warrant further, more detailed investigation into the specific molecular interactions and downstream cellular consequences.
References
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. Available at: [Link]
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Phenylethanoid Glycosides from Caryopteris aureoglandulosa and Their Biological Activities. ResearchGate. Available at: [Link]
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Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. (2019). PubMed. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Available at: [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. Available at: [Link]
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Unleashing the potential of cell painting assays for compound activities and hazards prediction. (2024). National Institutes of Health (NIH). Available at: [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). National Center for Biotechnology Information (NCBI). Available at: [Link]
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Cell-based optimization of novel benzamides as potential antimalarial leads. National Institutes of Health (NIH). Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]
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Application Notes and Protocols for the Experimental Use of Benzamides as Potential Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Benzamides in Neuroleptic Research
Substituted benzamides represent a significant class of atypical antipsychotics, distinguished by their unique pharmacological profiles.[1] Unlike typical neuroleptics that often exhibit a broad receptor-binding portfolio, many benzamides demonstrate high selectivity for dopamine D2 and D3 receptors.[2][3] This selectivity is hypothesized to contribute to their favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[4][5][6]
The therapeutic potential of benzamides like Amisulpride and Sulpiride has been well-documented in clinical settings for the treatment of schizophrenia and, in some cases, depression.[3][7] Their mechanism of action is notably dose-dependent. At lower doses, they preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine release and is thought to alleviate negative and depressive symptoms.[8][9][10] At higher doses, they act as antagonists at postsynaptic D2/D3 receptors, which is effective in managing the positive symptoms of psychosis, such as hallucinations and delusions.[9][10][11]
Recent research has further elucidated the complex pharmacology of benzamides, revealing that their racemic mixtures can exhibit polypharmacy. For instance, the S-enantiomer of some benzamides may primarily target D2/D3 receptors, while the R-enantiomer engages with serotonin 5-HT7 receptors, potentially contributing to antidepressant effects.[12] This dual action within a single compound underscores the intricate structure-activity relationships that govern the therapeutic efficacy of this drug class.
These application notes provide a comprehensive guide for the preclinical evaluation of novel benzamide derivatives as potential neuroleptics. The protocols detailed herein are designed to rigorously assess the key pharmacological attributes of these compounds, from initial receptor binding and functional activity to their effects in established animal models of psychosis.
Part 1: In Vitro Characterization of Novel Benzamides
The initial phase of evaluating a potential neuroleptic involves a thorough in vitro characterization to determine its receptor binding affinity and functional activity. This step is crucial for establishing the compound's primary mechanism of action and its selectivity profile.
Dopamine D2/D3 Receptor Binding Assays
Rationale: The primary therapeutic target for most antipsychotics is the dopamine D2 receptor.[13] Benzamides are known for their high affinity for D2 and D3 receptors.[2][3] Therefore, quantifying the binding affinity of a novel benzamide to these receptors is a fundamental first step. Competitive binding assays are employed to determine the inhibition constant (Ki) of the test compound.
Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors
This protocol is adapted from standard methodologies for GPCR binding assays.[14][15]
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride).
-
Test benzamide compound at various concentrations.
-
Non-specific binding control (e.g., Haloperidol or unlabeled Spiperone at a high concentration).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Harvest the HEK293 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test benzamide.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays: Determining Agonist vs. Antagonist Activity
Rationale: Once the binding affinity is established, it is critical to determine whether the compound acts as an agonist, antagonist, or partial agonist at the D2/D3 receptors. Since D2-like receptors are typically coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
Protocol: cAMP Functional Assay for Gi-Coupled Receptors
This protocol utilizes a competitive immunoassay, such as HTRF or AlphaScreen, to measure changes in intracellular cAMP levels.[17][18][19][20][21]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Cell culture medium.
-
Dopamine (as a reference agonist).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test benzamide compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Microplate reader compatible with the chosen assay technology.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and allow them to attach overnight.
-
Compound Addition:
-
Antagonist Mode: Add varying concentrations of the test benzamide to the cells and incubate for a short period. Then, add a fixed concentration of dopamine (typically the EC80) to stimulate the receptors.
-
Agonist Mode: Add varying concentrations of the test benzamide alone to determine if it has any intrinsic agonistic activity.
-
-
Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible microplate reader.
-
Data Analysis:
-
Antagonist Mode: Plot the assay signal against the logarithm of the test compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the dopamine response.
-
Agonist Mode: Plot the signal against the logarithm of the test compound concentration to determine the EC50 value and the maximal response, indicating its potency and efficacy as an agonist.
-
Data Presentation: In Vitro Pharmacological Profile of Experimental Benzamides
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2 Functional Activity (IC50/EC50, nM) | D3 Functional Activity (IC50/EC50, nM) |
| Amisulpride (Ref.) | 3.0[8] | 3.5[8] | IC50: ~5-10 | IC50: ~5-10 |
| Sulpiride (Ref.) | - | - | - | - |
| Experimental Benzamide 1 | ||||
| Experimental Benzamide 2 |
Note: Ki and IC50/EC50 values should be determined experimentally for the reference compounds under the same assay conditions as the experimental compounds.
Visualization of Key Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Part 2: In Vivo Evaluation of Novel Benzamides in Animal Models
Following promising in vitro results, the next critical step is to assess the efficacy of the novel benzamide in animal models that mimic certain aspects of psychosis.[13][22][23][24][25] These models are essential for predicting antipsychotic potential and for identifying potential motor side effects.
Amphetamine-Induced Hyperlocomotion
Rationale: The administration of psychostimulants like amphetamine increases dopamine release in the mesolimbic pathway, leading to hyperlocomotion in rodents.[26][27][28] This is a widely used model for the positive symptoms of schizophrenia.[29][30] Effective antipsychotics are expected to attenuate this hyperlocomotor response.
Protocol: Amphetamine-Induced Hyperlocomotion in Rats or Mice
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Open-field activity chambers equipped with infrared beams.[26]
-
d-Amphetamine sulfate.
-
Test benzamide compound.
-
Vehicle control.
Procedure:
-
Acclimation: Habituate the animals to the testing room and the activity chambers for at least 30-60 minutes before the experiment.
-
Pre-treatment: Administer the test benzamide or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the amphetamine challenge.
-
Baseline Activity: Place the animals in the activity chambers and record their baseline locomotor activity for 30 minutes.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.
-
Post-challenge Activity: Immediately return the animals to the chambers and record their locomotor activity for the next 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in time bins. Compare the locomotor activity of the benzamide-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: Prepulse inhibition is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[31][32] Deficits in PPI are observed in schizophrenic patients and are considered a translational marker for the disorder.[33][34] Atypical antipsychotics are known to restore PPI deficits.[35]
Protocol: Prepulse Inhibition in Rodents
Materials:
-
Adult male rodents.
-
Startle response measurement system (e.g., SR-LAB).
-
Test benzamide compound.
-
Vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Pre-treatment: Administer the test benzamide or vehicle.
-
Test Session:
-
Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 74, 78, 82 dB).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) * 100 ] Compare the %PPI between the benzamide-treated and vehicle-treated groups. An increase in %PPI indicates an improvement in sensorimotor gating.
Visualization of Experimental Workflow
Caption: In vivo experimental workflow.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel benzamide derivatives as potential neuroleptics. By systematically assessing receptor binding, functional activity, and in vivo efficacy, researchers can build a comprehensive pharmacological profile for their compounds of interest.
Future research in this area may focus on developing benzamides with enhanced selectivity for D3 over D2 receptors, which could offer a novel approach to treating the negative and cognitive symptoms of schizophrenia with an even lower risk of motor side effects. Additionally, exploring the polypharmacology of benzamides, particularly the interplay between dopaminergic and serotonergic receptor activity, may lead to the development of next-generation antipsychotics with improved efficacy across a broader range of symptoms.[12][36][37] Clinical trials with new benzamide candidates will be the ultimate test of their therapeutic utility.[38][39]
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Amisulpride - Mechanism of Action and Psychopharmacology - Psych Scene Hub. (2020, December 1). Psych Scene Hub. [Link]
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Amisulpride - Wikipedia. (n.d.). Wikipedia. [Link]
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What is the mechanism of Sulpiride? (2024, July 17). Patsnap Synapse. [Link]
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Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. (n.d.). PubMed. [Link]
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What is the mechanism of Amisulpride? (2024, July 17). Patsnap Synapse. [Link]
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Clinical trials of benzamides in psychiatry. (n.d.). PubMed. [Link]
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What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? (2025, May 29). Dr.Oracle. [Link]
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Sulpirid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
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What is Sulpiride used for? (2024, June 14). Patsnap Synapse. [Link]
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The pharmacology of sulpiride--a dopamine receptor antagonist. (n.d.). PubMed. [Link]
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What is Amisulpride used for? (2024, June 14). Patsnap Synapse. [Link]
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Mechanism of Action of Novel Antipsychotic Drugs. (1991, January 1). Schizophrenia Bulletin | Oxford Academic. [Link]
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Amisulpride--an open clinical study of a new benzamide in schizophrenic patients. (n.d.). PubMed. [Link]
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The story of antipsychotics: Past and present. (n.d.). PMC - NIH. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI. [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). NIH. [Link]
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Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025, August 6). Semantic Scholar. [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). MDPI. [Link]
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Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019, August 15). PMC - NIH. [Link]
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Neurological Disorders: Prepulse Inhibition. (n.d.). Taconic Biosciences. [Link]
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Additional Positive Data on LB-102 for the Treatment of Acutely Exacerbated Schizophrenia. (2025, March 31). AJMC. [Link]
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Amisulpride--an open clinical study of a new benzamide in schizophrenic patients. (1984). (n.d.). SciSpace. [Link]
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Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (n.d.). IMR Press. [Link]
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Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). IMPReSS - Mousephenotype.org. [Link]
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Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed. [Link]
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Animal models of schizophrenia. (2011, March 12). imprs-tp. [Link]
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Amphetamine induced hyperlocomotion. (n.d.). b-neuro. [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
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Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (n.d.). PubMed. [Link]
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Pre-pulse Inhibition. (n.d.). Augusta University. [Link]
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Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. (n.d.). PubMed. [Link]
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Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. (n.d.). PMC - NIH. [Link]
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Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. (n.d.). PubMed Central. [Link]
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D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
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Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. (2012, September 28). PMC - NIH. [Link]
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Prepulse inhibition - Wikipedia. (n.d.). Wikipedia. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]
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Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2014, December 12). International Journal of Pharma Sciences and Research. [Link]
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List of Atypical Antipsychotics + Uses, Types & Side Effects. (2023, April 14). Drugs.com. [Link]
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Atypical antipsychotic - Wikipedia. (n.d.). Wikipedia. [Link]
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Application Notes & Protocols: A Framework for Evaluating Benzamide Derivatives as Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glucokinase as a Pivotal Target in Type 2 Diabetes
Glucokinase (GK) serves as the primary glucose sensor in the body, playing a crucial role in maintaining glucose homeostasis.[1][2] Located predominantly in pancreatic β-cells and liver hepatocytes, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, the rate-limiting step in glucose metabolism.[3][4] In the pancreas, this action triggers insulin release, while in the liver, it promotes glucose uptake and glycogen synthesis.[5][6][7] Unlike other hexokinases, GK has a low affinity for glucose, which allows it to respond dynamically to fluctuations in blood glucose levels within the physiological range, making it an attractive therapeutic target for type 2 diabetes mellitus (T2DM).[8]
Benzamide derivatives have emerged as a promising class of small-molecule allosteric glucokinase activators (GKAs).[5][9][10][11] These compounds bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity.[6][12][13] This activation leads to an increased affinity for glucose and a higher maximal reaction velocity (Vmax), effectively lowering the threshold for glucose-stimulated insulin secretion (GSIS) and increasing hepatic glucose uptake.[1][14]
This guide provides a detailed framework and step-by-step protocols for the preclinical evaluation of novel benzamide derivatives as potential GKAs, from initial in vitro enzymatic assays to cell-based functional assessments and conceptual in vivo models.
Principle of the Screening Cascade
The evaluation of benzamide derivatives follows a logical, multi-tiered approach designed to comprehensively characterize their potency, efficacy, and cellular activity. The workflow is designed to first confirm direct enzyme activation and then validate the physiological consequences in a cellular context before proceeding to more complex in vivo studies.
Figure 1. A tiered experimental workflow for the identification and validation of benzamide glucokinase activators.
Protocol 1: In Vitro Glucokinase Enzymatic Activity Assay
This protocol details a continuous spectrophotometric rate determination assay to measure the activation of recombinant human glucokinase by test compounds. The production of glucose-6-phosphate (G6P) by GK is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.[8][15]
Principle: GK + Glucose + ATP → G6P + ADP G6P + NADP+ ---(G6PDH)--> 6-Phosphogluconate + NADPH + H+
Materials:
-
Recombinant Human Glucokinase (GK)
-
Benzamide derivatives (dissolved in DMSO)
-
Assay Buffer: 75 mM Tris-HCl (pH 9.0), 1 mM DTT
-
Magnesium Chloride (MgCl₂)
-
Adenosine 5'-Triphosphate (ATP)
-
β-D(+)Glucose
-
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix of assay buffer containing MgCl₂, ATP, NADP+, and G6PDH at 2x the final desired concentration.
-
Prepare a series of glucose solutions at various concentrations (e.g., 0.5 mM to 50 mM) to determine the effect of the activator on the enzyme's Km for glucose. For primary screening, a fixed, sub-saturating glucose concentration (e.g., 5 mM) is typically used.
-
Prepare serial dilutions of the benzamide test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate glucose solution to each well.
-
Add 25 µL of the test compound dilution (or DMSO vehicle for control wells) to the wells.
-
To initiate the reaction, add 25 µL of a pre-diluted GK enzyme solution. The final reaction volume will be 100 µL.
-
Controls:
-
Negative Control (No Activator): Enzyme + Substrates + DMSO vehicle.
-
Positive Control: Enzyme + Substrates + a known GK activator (e.g., RO-28-1675).[2]
-
Blank (No Enzyme): Substrates + Test Compound (to correct for background absorbance).
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.
-
Data Analysis and Interpretation:
-
Primary Screening: Calculate the percent activation for each compound relative to the DMSO control.
-
% Activation = [(Rate_compound - Rate_DMSO) / Rate_DMSO] * 100
-
-
Dose-Response: Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal activation is achieved) and the maximum fold activation.
-
Enzyme Kinetics: Determine the initial reaction rates at various glucose concentrations in the presence and absence of the benzamide activator. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the effect of the compound on the Km for glucose and the Vmax of the enzyme. True activators typically decrease the Km and may increase the Vmax.[1][14]
| Parameter | Description | Example Data (Compound X) |
| EC₅₀ | Potency of the activator | 35 nM |
| Max Fold Activation | Efficacy at saturating concentration | 2.5-fold (at 5 mM Glucose) |
| Km (Glucose) | Substrate affinity (No Activator) | 8.2 mM |
| Km (Glucose) | Substrate affinity (+ Activator) | 3.1 mM |
| Vmax | Maximum reaction rate | Increased by 1.4-fold |
Table 1. Example kinetic parameters for a hypothetical benzamide GKA.
Protocol 2: Cell-Based Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the functional consequence of GK activation in a physiological context using a pancreatic β-cell line (e.g., MIN-6 or INS-1).[16] It measures the ability of benzamide derivatives to enhance insulin secretion in response to glucose.
Principle: In pancreatic β-cells, GK acts as the glucose sensor. Increased GK activity at a given glucose concentration leads to higher ATP production, closure of ATP-sensitive K+ channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. This protocol quantifies the amount of insulin secreted into the medium.
Sources
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- 4. Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science [benthamscience.com]
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- 6. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
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- 12. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. | Semantic Scholar [semanticscholar.org]
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- 16. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Solubilization of N-(1,5-dihydroxypentan-2-yl)benzamide in In Vitro Studies
Abstract
This technical guide provides a comprehensive framework for the dissolution of N-(1,5-dihydroxypentan-2-yl)benzamide for various in vitro applications. Addressing the needs of researchers in drug discovery and development, this document synthesizes physicochemical property analysis with established laboratory protocols to offer a robust methodology for preparing this compound for biological assays. The protocols outlined herein are designed to be self-validating, emphasizing experimental rigor and the mitigation of common artifacts introduced by solvents.
Introduction: Understanding the Molecule
This compound is a derivative of benzamide, a class of compounds with a wide range of documented pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The unique structural feature of this particular molecule is the N-substituted 1,5-dihydroxypentan-2-yl group. This aliphatic chain with two hydroxyl groups imparts a degree of polarity that is anticipated to influence its solubility profile compared to more hydrophobic benzamide derivatives.[3][4]
The molecular structure suggests a molecule with both hydrophobic (the benzene ring) and hydrophilic (the diol moiety and the amide group) characteristics. The amide and hydroxyl groups can act as hydrogen bond donors and acceptors, potentially enhancing solubility in polar protic solvents.[3] However, the benzamide core can still present solubility challenges in purely aqueous media.[5][6]
A thorough understanding of the compound's physicochemical properties is paramount for designing an effective dissolution strategy. Below is a summary of the predicted properties for this compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [7] |
| Molecular Weight | 223.27 g/mol | [7] |
| Melting Point | 109 °C | [7] |
| Boiling Point | 519.1 ± 40.0 °C | [7] |
| Density | 1.167 ± 0.06 g/cm³ | [7] |
| pKa | 13.94 ± 0.46 | [7] |
The Critical Role of Solvent Selection in In Vitro Assays
The choice of solvent is a critical experimental parameter that can significantly impact the outcome and interpretation of in vitro studies. While organic solvents are often necessary to dissolve test compounds, they can also introduce artifacts. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its broad solubilizing power.[8] However, it is crucial to recognize that DMSO is not inert and can affect the biological system under investigation.
High concentrations of DMSO can be cytotoxic and may interfere with assay components.[9] It is imperative to maintain the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[10] The effects of solvents can be assay-dependent; for instance, some enzymes, like cytochrome P450s, can be inhibited by organic solvents, which can alter kinetic parameters.[7][11] Similarly, in ligand-binding assays, high concentrations of organic solvents can lead to a reduction in the signal.[12]
Therefore, a systematic approach to solvent selection and concentration optimization is essential for maintaining the integrity of the experimental results.
Experimental Workflow for Solubility Determination and Stock Solution Preparation
The following workflow provides a systematic approach to determining the optimal solvent and preparing a stock solution of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
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- 11. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-(1,5-dihydroxypentan-2-yl)benzamide as a Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation in adult tissues is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3][4][5] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling and represents a highly attractive therapeutic target.[4][6] This document provides a comprehensive guide for the investigation of N-(1,5-dihydroxypentan-2-yl)benzamide, a novel benzamide derivative, as a potential Smoothened antagonist. These application notes and protocols are designed to equip researchers with the necessary methodologies to characterize its mechanism of action and evaluate its therapeutic potential.
Introduction: The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic patterning and cell differentiation.[7][8] In mammals, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the 12-transmembrane receptor Patched (PTCH).[9] In the absence of a Hh ligand, PTCH tonically inhibits the activity of the seven-transmembrane receptor Smoothened (SMO).[10][11] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[8] Consequently, the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3) are held in a cytoplasmic complex with Suppressor of Fused (SUFU) and are proteolytically processed into repressor forms (GLIR).[3][10]
Upon binding of a Hh ligand to PTCH, the inhibition on SMO is relieved.[9][10] SMO then translocates to the primary cilium and becomes activated, leading to the dissociation of the GLI proteins from SUFU.[3][8] The full-length, activator forms of GLI (GLIA) translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway, often through mutations in PTCH or SMO, leads to constitutive signaling and is a driving force in several human cancers.[1][5][6]
Smoothened antagonists are a class of small molecules that bind to and inhibit the activity of SMO, thereby blocking the downstream signaling cascade.[4][12] Several SMO inhibitors, such as vismodegib and sonidegib, have been approved for the treatment of certain cancers, validating SMO as a therapeutic target.[6][13][14] The benzamide scaffold has been identified in several potent SMO antagonists.[15][16][17] this compound is a novel compound within this class, and its potential to modulate the Hh pathway warrants thorough investigation.
Mechanism of Action: this compound as a Smoothened Antagonist
The proposed mechanism of action for this compound is the direct inhibition of the Smoothened receptor. By binding to SMO, the compound is hypothesized to prevent the conformational changes required for its activation, even in the presence of an upstream Hh signal. This leads to the suppression of the downstream signaling cascade and the inhibition of Hh target gene expression.
Figure 1: The canonical Hedgehog signaling pathway and the proposed mechanism of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound. It is essential to include appropriate positive and negative controls in all experiments. A well-characterized SMO antagonist, such as vismodegib or sonidegib, should be used as a positive control.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines with aberrant Hh signaling.
Materials:
-
Hh-dependent cancer cell lines (e.g., Daoy medulloblastoma, HT-29 and HCT-116 colorectal cancer cells).[18]
-
Hh-independent cancer cell line (e.g., H1975 lung cancer cells) for selectivity assessment.[18]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound (dissolved in DMSO).
-
Positive control (e.g., vismodegib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
96-well plates.
-
Multichannel pipette.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
GLI-Luciferase Reporter Assay
Objective: To directly measure the effect of this compound on Hh pathway activity by quantifying the transcriptional activity of GLI.
Materials:
-
NIH/3T3 or HEK293 cells stably transfected with a GLI-responsive luciferase reporter construct.
-
Complete cell culture medium.
-
Sonic Hedgehog (Shh) conditioned medium or recombinant Shh ligand.
-
This compound.
-
Positive control (e.g., vismodegib).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound and positive control. Add the dilutions to the cells and incubate for 1-2 hours.
-
Pathway Activation: Add Shh conditioned medium or recombinant Shh to the wells to activate the Hh pathway. Include wells with no Shh as a negative control.
-
Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of Shh-induced luciferase activity for each compound concentration. Determine the IC50 value.
Quantitative PCR (qPCR) for Hh Target Gene Expression
Objective: To determine the effect of this compound on the expression of endogenous Hh target genes.
Materials:
-
Hh-responsive cell line (e.g., Daoy or NIH/3T3 cells).
-
Shh conditioned medium or recombinant Shh.
-
This compound.
-
Positive control (e.g., vismodegib).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for Hh target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound or positive control for 1-2 hours, followed by stimulation with Shh for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Data Presentation
Quantitative data from the above assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: In Vitro Activity of Known Smoothened Antagonists
| Compound | Cell Viability IC50 (Daoy cells) | GLI-Luciferase IC50 (NIH/3T3-LIGHT2 cells) | Reference |
| Vismodegib (GDC-0449) | 3 nM | 3 nM | [19] |
| Sonidegib (LDE-225) | 2.5 nM (human) | 1.3 nM (mouse) | [19] |
| Cyclopamine | 46 nM | ~1.5 µM (BODIPY-cyclopamine displacement) | [19] |
| Itraconazole | - | 6.1 nM (CYP3A4 inhibition) | [5][19] |
| Taladegib (LY2940680) | Potent inhibition | - | [12] |
This table provides reference values for well-characterized SMO antagonists and serves as a benchmark for the evaluation of this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial characterization of this compound as a Smoothened antagonist.
Figure 2: A workflow for the characterization of a novel Smoothened antagonist.
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for the investigation of this compound as a Smoothened antagonist. By systematically following these experimental procedures, researchers can elucidate its mechanism of action, determine its potency and selectivity, and assess its potential as a therapeutic agent for the treatment of Hedgehog pathway-driven cancers.
References
-
The Role of Smoothened in Cancer. (2020). PubMed. [Link]
-
The Role of Smoothened in Cancer. (n.d.). MDPI. [Link]
-
The Role of Smoothened in Cancer. (2020). ResearchGate. [Link]
-
Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer. (2022). PMC. [Link]
-
A schematic diagram for the hedgehog (HH) signaling pathway. (n.d.). ResearchGate. [Link]
-
The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis. (n.d.). MDPI. [Link]
-
The schematic diagram of hedgehog signaling pathway. (A) Without Hh... (n.d.). ResearchGate. [Link]
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Comparison of eight selected smoothened antagonists in three in vitro... (n.d.). ResearchGate. [Link]
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Smoothened antagonists: a promising new class of antitumor agents. (2009). PubMed. [Link]
-
The diagrammatic representation of human hedgehog signaling pathway. (n.d.). ResearchGate. [https://www.researchgate.net/figure/The-diagrammatic-representation-of-human-hedgehog-signaling-pathway_fig1_262512112]([Link] hedgehog-signaling-pathway_fig1_262512112)
-
File:Hedgehog signaling pathway.jpg. (2015). UNSW Embryology. [Link]
-
Overcoming the Emerging Drug Resistance of Smoothened: An Overview of Small-Molecule SMO Antagonists with Antiresistance Activity. (n.d.). Taylor & Francis Online. [Link]
-
Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. (n.d.). MDPI. [Link]
-
Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. (n.d.). Targeted Oncology. [Link]
-
Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. (2016). MDPI. [Link]
-
A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. (n.d.). MDPI. [Link]
-
Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. (n.d.). ResearchGate. [Link]
-
Smoothened Antagonists Reverse Taxane Resistance in Ovarian Cancer. (2014). PMC. [Link]
-
Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. (2016). PubMed. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). Semantic Scholar. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]
-
The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013). PubMed. [Link]
-
Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. (2012). PubMed. [Link]
-
GDC-0449-a potent inhibitor of the hedgehog pathway. (2009). PubMed. [Link]
-
Hedgehog pathway inhibitors – current status and future prospects. (2012). PMC. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]
-
Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. (2018). PMC. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). PubMed. [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. [Link]
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- 19. selleckchem.com [selleckchem.com]
Application Note & Protocol: Formulation of N-(1,5-dihydroxypentan-2-yl)benzamide for Preclinical Animal Studies
Abstract: The transition of a new chemical entity (NCE) from discovery to preclinical evaluation hinges on the development of appropriate formulations that ensure consistent and adequate drug exposure in animal models.[1][2] This guide provides a comprehensive framework for the formulation of N-(1,5-dihydroxypentan-2-yl)benzamide, a novel benzamide derivative.[3] Given the limited public data on this specific compound, this document outlines a first-principles approach, beginning with essential physicochemical characterization and progressing to detailed protocols for developing oral and parenteral formulations. The strategies discussed are designed to overcome common challenges, such as poor solubility, and to ensure the generation of reliable data from in vivo efficacy and toxicology studies.[1][4]
Introduction
This compound is a molecule featuring a benzamide head and a polyhydroxylated aliphatic tail. This structure suggests a degree of amphiphilicity, with the benzamide group contributing to lipophilicity and the diol structure providing hydrophilicity.[3][5] Such properties can present unique challenges and opportunities in formulation development. Proper formulation is not merely a vehicle for administration; it is a critical factor that influences the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate, thereby impacting the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[2]
This document serves as a detailed guide for researchers, outlining a systematic process to characterize and formulate this compound for initial animal studies, focusing on oral and intravenous routes of administration.
Part 1: Foundational Physicochemical Characterization
Before a stable and effective formulation can be developed, a thorough understanding of the compound's intrinsic physicochemical properties is essential.[1][2][4] These pre-formulation studies provide the data needed to make rational decisions on vehicle and excipient selection.[1]
Predicted Properties of this compound
| Property | Predicted Characteristic | Rationale & Implication for Formulation |
| Molecular Structure | Amphiphilic | Contains both a lipophilic benzamide group and a hydrophilic dihydroxypentyl chain. Solubility may be challenging in purely aqueous or purely nonpolar solvents. |
| Aqueous Solubility | Likely low to moderate | The benzamide moiety can limit aqueous solubility. The hydroxyl groups will aid solubility, but the overall solubility will need empirical determination.[5][6] |
| LogP (Lipophilicity) | Intermediate | The balance of polar and nonpolar groups suggests a LogP that may not favor simple aqueous or lipid formulations without enhancement. |
| pKa (Ionization) | Weakly basic/neutral | The amide group is generally neutral, but can be weakly basic. The hydroxyl groups are neutral. pH adjustment is unlikely to significantly enhance solubility.[7] |
Protocol 1: Kinetic Solubility Assessment in Preclinical Vehicles
Objective: To determine the approximate solubility of this compound in a panel of commonly used preclinical vehicles to guide formulation strategy.
Methodology:
-
Prepare stock solutions of the test compound in DMSO at a high concentration (e.g., 50 mg/mL).
-
Dispense 2 µL of the DMSO stock into wells of a 96-well plate.
-
Add 198 µL of each test vehicle (see table below) to the wells, resulting in a final DMSO concentration of 1% and a target compound concentration of 500 µg/mL.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV or LC-MS/MS after centrifugation to remove any precipitate.
-
The highest concentration at which the compound remains in solution is recorded as the kinetic solubility.
Table of Common Preclinical Vehicles for Solubility Screening:
| Vehicle Class | Specific Examples | Intended Route(s) |
| Aqueous | Water, 0.9% Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS) pH 7.4 | Oral (PO), Intravenous (IV) |
| Co-solvents | 10% Ethanol, 30% Propylene Glycol (PG), 40% Polyethylene Glycol 400 (PEG 400) | PO, IV |
| Surfactants | 0.5% Tween® 80, 2% Cremophor® EL | PO, IV |
| Cyclodextrins | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD), 10% Sulfobutylether-β-cyclodextrin (SBE-β-CD) | PO, IV |
| Oils | Corn oil, Sesame oil | PO |
Part 2: Formulation Development Strategy
The data from the pre-formulation characterization will guide the selection of an appropriate formulation strategy. The goal is to develop a simple, safe, and stable formulation that provides adequate drug exposure for the intended study.[1][8]
Caption: Drug encapsulation by a cyclodextrin molecule.
Part 3: Detailed Formulation Protocols
Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 2: Preparation of a Suspension for Oral Gavage (10 mg/mL)
Rationale: This protocol is suitable when the required oral dose cannot be achieved in a simple solution. A suspending agent is used to ensure dose uniformity.
Materials:
-
This compound (API)
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in purified water
-
Mortar and pestle
-
Graduated cylinder and magnetic stirrer
Methodology:
-
Weigh the required amount of API. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of API.
-
Place the API powder in a clean mortar.
-
Add a small volume (approx. 1-2 mL) of the 0.5% methylcellulose vehicle to the mortar to act as a wetting agent.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial to break down agglomerates.
-
Gradually add the remaining vehicle in small portions while continuously stirring and mixing to ensure the paste is fully incorporated.
-
Transfer the final suspension to a suitable container (e.g., a glass vial).
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. Continuously stir during the dosing procedure.
Protocol 3: Preparation of a Solubilized Formulation for IV Injection (5 mg/mL)
Rationale: This protocol uses a combination of a cyclodextrin and a co-solvent to achieve solubility for a parenteral dose. SBE-β-CD is chosen for its high water solubility and safety profile. [9] Materials:
-
This compound (API)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 0.9% Saline
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile vials, magnetic stirrer, and 0.22 µm sterile syringe filter
Methodology:
-
Prepare the vehicle: In a sterile beaker, combine 20% (w/v) SBE-β-CD and 10% (v/v) PEG 400 in 0.9% Saline. For 10 mL of vehicle, this would be 2 g SBE-β-CD, 1 mL PEG 400, and q.s. to 10 mL with 0.9% Saline. Stir until the SBE-β-CD is fully dissolved.
-
Weigh the required amount of API. For 10 mL of a 5 mg/mL solution, weigh 50 mg of API.
-
Slowly add the API powder to the vortexing vehicle.
-
Cap the vial and stir with a magnetic stirrer at room temperature. If needed, gentle warming (to 30-40°C) or sonication can be used to facilitate dissolution.
-
Once the API is fully dissolved, visually inspect the solution for any particulates. It should be clear and colorless.
-
Perform sterile filtration of the final solution using a 0.22 µm syringe filter into a sterile final container.
Part 4: Quality Control and Stability Assessment
Analysis of the formulation is required to confirm drug concentration, homogeneity, and stability. [10]This is a mandatory step for any regulated preclinical study. [10][11]
Essential QC Tests
| Test | Purpose | Method | Acceptance Criteria |
| Appearance | Check for clarity (solutions) or uniformity (suspensions) and absence of foreign matter. | Visual Inspection | Clear, colorless/specified color, free of particulates. Uniform, resuspendable suspension. |
| pH | Ensure physiological compatibility, especially for IV routes. | Calibrated pH meter | Typically 6.0 - 8.0 for IV formulations. |
| Drug Concentration | Verify that the prepared formulation is at the target concentration. | HPLC-UV | 90% - 110% of the target concentration. |
| Homogeneity | (For suspensions) Ensure uniform distribution of the drug. | HPLC-UV of top, middle, bottom samples | Relative Standard Deviation (RSD) ≤ 5%. |
Protocol 4: HPLC-UV Method for Concentration Verification
Objective: To develop a simple, robust reversed-phase HPLC method for quantifying this compound in the prepared formulations. [12][13] Methodology:
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid). Start with a 50:50 gradient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for UV maxima (likely around 225-275 nm based on the benzamide chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Standard Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve (e.g., 1 to 200 µg/mL).
-
Sample Preparation: Dilute the prepared formulation with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples. Plot the peak area versus concentration for the standards to generate a linear regression curve. Use this curve to calculate the concentration of the unknown samples. [14][15]
Stability Assessment
The stability of the dose formulation must be established for the duration of its intended use. [11]* Bench-top Stability: Store the formulation under the same conditions as it will be during dosing (e.g., room temperature, on a stir plate). Analyze samples at time zero and after a relevant period (e.g., 8, 24 hours). [14]* Storage Stability: If the formulation is prepared in batches and stored, its stability under storage conditions (e.g., refrigerated at 2-8°C) should be confirmed over the maximum proposed storage period. [14]
References
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Singh, R., & Sharma, P. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776–793. [Link]
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WuXi AppTec. (n.d.). Preclinical Animal Formulation Development. Retrieved from [Link]
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Patel, J., & Dhiren, S. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 43-52. [Link]
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Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(9), 2055. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 093–107. [Link]
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Ansari, M. J., et al. (2022). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research. [Link]
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Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
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M, S., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–80. [Link]
-
Patel, P., & Serajuddin, A. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(3). [Link]
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Scantox. (n.d.). Preclinical Drug Formulation. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. Retrieved from [Link]
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Steyn, S. J., et al. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-730. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 58(1-2), 1-5. [Link]
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Smith, A. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 37(10). [Link]
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BioAgilytix. (n.d.). Dose Formulation Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]
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Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]
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Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biodiversity. [Link]
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Sharma, S. K., & Singh, A. (2013). A review on method development by HPLC. International Journal of Pharmaceutical Sciences and Research, 4(6), 2145. [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]
-
Shinkre, B. A., et al. (2009). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Journal of chromatographic science, 47(8), 693–699. [Link]
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Kumar, A., et al. (2024). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Asian Journal of Pharmaceutical Research and Development, 12(1). [Link]
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ResearchGate. (n.d.). HPLC method development and validation – An overview. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Advanced drug delivery reviews, 65(9), 1261–1274. [Link]
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Li, Y., et al. (2024). Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. Frontiers in Chemistry, 12. [Link]
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Singh, S., & Prajapati, S. K. (2022). A Detailed Concepts on Parenteral Preparation. International Journal of Trend in Scientific Research and Development, 6(5), 1362-1371. [Link]
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Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
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Blouet, E. (n.d.). Parenteral preparations, challenges in formulations. Roquette. [Link]
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Blouet, E. (2016). Parenteral Preparations: Challenges in Formulations. Contract Pharma. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Substituted Benzamide Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of N-substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize impurities, and troubleshoot common issues encountered during amide bond formation. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the rationale to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding N-substituted benzamide synthesis:
Q1: What are the primary methods for synthesizing N-substituted benzamides?
A1: The two most prevalent laboratory methods are:
-
From Acyl Chlorides (Schotten-Baumann Conditions): This classic method involves the reaction of a benzoyl chloride with a primary or secondary amine. It is often performed in a two-phase system with an aqueous base to neutralize the HCl byproduct.[1][2][3]
-
From Carboxylic Acids using Coupling Agents: This is a widely used modern approach where the benzoic acid is activated in situ using a coupling reagent, followed by the addition of the amine.[4][5][6] This method is generally milder and more suitable for complex molecules.
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields can arise from several factors, including:
-
Hydrolysis of the Acylating Agent: Benzoyl chlorides are highly susceptible to hydrolysis back to the unreactive benzoic acid.[1][7] Using anhydrous solvents and reagents is critical.[1]
-
Inefficient Carboxylic Acid Activation: If using a coupling agent, the activation step may be incomplete. Consider switching to a more powerful reagent like HATU for challenging substrates.[5]
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be slow to react.[8]
-
Product Loss During Workup: Significant amounts of your product can be lost during aqueous extractions or recrystallization if the conditions are not optimized.[1]
Q3: I see a white precipitate in my reaction that isn't my product. What is it?
A3: If you are using a carbodiimide coupling reagent like DCC or EDC, the white precipitate is likely the corresponding urea byproduct (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea).[1] Dicyclohexylurea is largely insoluble in most organic solvents and can often be removed by filtration.[9] The urea from EDC is water-soluble and is typically removed during the aqueous workup.[5][10]
Q4: How do I choose between different coupling reagents like EDC/HOBt and HATU?
A4: The choice depends on the substrates and the desired reaction efficiency.
-
EDC/HOBt: This is a cost-effective and widely used combination for routine amide couplings. EDC is a water-soluble carbodiimide, and its urea byproduct is easily removed with an aqueous wash.[5] HOBt is an additive that minimizes side reactions and reduces the risk of racemization in chiral substrates.[11]
-
HATU: This is a more potent, uronium-based coupling reagent.[5][11] It is known for faster reaction times and higher yields, especially for difficult couplings involving sterically hindered acids or poorly nucleophilic amines.[5][9] However, it is more expensive than EDC.[12]
Troubleshooting Guide: Common Problems and Solutions
This section provides a deeper dive into specific issues and offers systematic approaches to resolving them.
Problem 1: Low or No Product Formation
Low conversion is a frequent challenge. The following flowchart can help diagnose the root cause.
Caption: Troubleshooting flowchart for low yield issues.
Problem 2: Formation of Significant Byproducts
The presence of impurities complicates purification and reduces the overall yield.
| Observed Byproduct | Probable Cause | Proposed Solution | References |
| Benzoic Acid | Hydrolysis of benzoyl chloride or the activated carboxylic acid intermediate. | Use strictly anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | [1][7] |
| N,N'-Dicyclohexylurea (DCU) | Use of DCC as the coupling reagent. | Remove the insoluble DCU by filtration of the reaction mixture before workup. | [9] |
| Symmetrical Anhydride | The activated carboxylic acid reacts with another molecule of carboxylic acid. This can be prevalent if the amine is added too slowly or is not nucleophilic enough. | Pre-form the activated ester at a low temperature before adding the amine. For sluggish reactions, consider a more potent coupling reagent. | [1] |
| Double Acylation Product | Occurs when the newly formed benzamide is acylated again. This is more common when a large excess of a highly reactive acylating agent (like benzoyl chloride) is used. | Add the benzoyl chloride slowly and controllably to the amine solution. Avoid high reaction temperatures. Use a stoichiometric amount of the acylating agent. | [7][13] |
Problem 3: Difficult Purification
Even with a good yield, isolating the pure N-substituted benzamide can be challenging.
Issue: Co-elution with Starting Material or Byproducts in Column Chromatography
-
Root Cause: Similar polarities between the product and impurities.[14] For instance, unreacted benzoic acid can streak on silica gel.
-
Solution:
-
Aqueous Workup: A standard workup is crucial. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will deprotonate and remove any residual benzoic acid into the aqueous layer.[15][16] Conversely, a wash with dilute acid (e.g., 1M HCl) will remove basic impurities like excess amine or DIPEA.[15]
-
Recrystallization: This is a powerful and scalable purification technique if a suitable solvent system can be found.[14] It is particularly effective for removing small amounts of impurities.
-
Chromatography Modifier: If using column chromatography, adding a small amount of a modifier to the eluent can improve separation. For example, adding ~1% triethylamine can help prevent streaking of basic compounds, while adding ~1% acetic acid can help with acidic compounds.
-
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a reliable starting point for many benzoic acid and amine combinations.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add the benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the mixture.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add EDC (1.2 equivalents) to the reaction mixture and stir.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[1] Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Caption: Workflow for a typical EDC/HOBt coupling reaction.
Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann)
This method is effective for simple, robust amines.
-
Reaction Setup: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., DCM) in a flask. If a non-aqueous base like triethylamine is used, add it here (1.1 eq). Alternatively, prepare a solution of 10% aqueous NaOH. Cool the flask in an ice bath.[2]
-
Reaction: Slowly add the benzoyl chloride (1.0 eq) to the cold amine solution in small portions with vigorous stirring.[1] Controlling the temperature is crucial to minimize side reactions.[1]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes as it warms to room temperature.[13]
-
Isolation: If the product precipitates, collect the crude benzamide by vacuum filtration. If it remains in the organic layer, proceed to an aqueous workup.
-
Workup (if necessary): Transfer the mixture to a separatory funnel, separate the layers. Wash the organic layer with water and brine.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure benzamide crystals.[1]
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.[5]
In the EDC/HOBt mediated pathway, the carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5] This unstable intermediate is intercepted by HOBt to form a more stable HOBt-ester, which is less prone to racemization.[5][17] Finally, the amine attacks this activated ester to form the desired amide bond, regenerating HOBt in the process.[5]
References
- Benchchem. Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- Biofilm Inhibitor Synthesis. Amide Workup.
- National Institutes of Health (NIH). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Fisher Scientific. Amide Synthesis.
- Benchchem. How to overcome common problems in Benzamide synthesis?.
- Benchchem. strategies to reduce impurities in benzamide synthesis.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
- Benchchem. dealing with byproduct formation in benzamide synthesis.
- ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- Chemistry Education. Synthesis and analysis of amides.
- Aapptec Peptides. Coupling Reagents.
- Reddit. amide coupling help.
- Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
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- 17. Amide Synthesis [fishersci.dk]
Technical Support Center: N-(1,5-dihydroxypentan-2-yl)benzamide Stability in Aqueous Solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-(1,5-dihydroxypentan-2-yl)benzamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, identify, and mitigate stability challenges in your experiments.
Introduction: Understanding the Stability Profile of this compound
This compound is a benzamide derivative characterized by a hydrophilic dihydroxypentyl side chain. While the amide bond is generally more stable to hydrolysis than an ester bond, it is still susceptible to cleavage under certain conditions.[1][2] The presence of two hydroxyl groups in the N-substituent introduces a unique structural feature that may influence the molecule's stability, potentially through intramolecular interactions. This guide will delve into the primary degradation pathway—hydrolysis—and provide actionable strategies to ensure the integrity of your experimental results.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to address specific stability issues you may encounter.
Issue 1: My compound seems to be degrading in my aqueous buffer. How can I confirm this and what is the likely cause?
Answer:
Degradation of this compound in aqueous solutions is most likely due to hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, yielding benzoic acid and 2-amino-1,5-pentanediol as primary degradation products.[3][4][5][6]
To confirm degradation, a stability-indicating analytical method is essential. This method should be capable of separating the intact parent compound from its potential degradation products. Here is a recommended starting point for an HPLC-UV method:
Table 1: Proposed HPLC-UV Method for Stability Testing
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic and polar compounds.[7] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Gradient elution will be necessary to separate the polar 2-amino-1,5-pentanediol, the moderately polar parent compound, and the less polar benzoic acid. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. | To ensure elution of all components with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 230 nm | Benzamide and benzoic acid have strong UV absorbance around this wavelength. 2-amino-1,5-pentanediol lacks a strong chromophore and may require derivatization or alternative detection methods (e.g., ELSD, CAD, or LC-MS) for accurate quantitation.[8][9] |
| Injection Volume | 10 µL | Standard injection volume. |
Experimental Workflow for Degradation Analysis:
Troubleshooting Steps:
-
Temperature Control: Lower the temperature of your experiments. Hydrolysis reactions are temperature-dependent, and reducing the temperature will slow down the degradation rate.
-
Minimize Incubation Times: If possible, reduce the duration of your experiments in aqueous solutions.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic solvents or co-solvents to reduce the concentration of water available for hydrolysis.
-
Formulation Strategies: For long-term storage, consider preparing the compound in a non-aqueous solvent or as a lyophilized powder to be reconstituted immediately before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solution?
A1: The primary degradation products from the hydrolysis of the amide bond are benzoic acid and 2-amino-1,5-pentanediol .
Q2: At what pH is this compound most stable?
A2: Amides are generally most stable in the neutral pH range (approximately pH 6-8). Both acidic and basic conditions will catalyze hydrolysis. [3][4][5][6][10]However, due to potential intramolecular catalysis by the hydroxyl groups, some degradation may still be observed at neutral pH over time.
Q3: How should I store my aqueous stock solutions of this compound?
A3: For short-term storage (a few days), it is recommended to store aqueous solutions at 2-8°C and buffered at a neutral pH. For long-term storage, it is best to store the compound as a solid at -20°C or -80°C and prepare fresh aqueous solutions as needed. If a stock solution in an organic solvent is required, anhydrous DMSO or ethanol are suitable choices, which should also be stored at low temperatures.
Q4: Can I use heat to dissolve my compound in an aqueous buffer?
A4: It is not recommended to use excessive heat to dissolve this compound in aqueous solutions, as this will accelerate hydrolysis. If solubility is an issue, consider using a co-solvent such as a small percentage of ethanol or DMSO, or utilize sonication at room temperature.
Q5: Are there any formulation strategies to improve the stability of this compound in an aqueous solution?
A5: Yes, several strategies can be employed:
-
pH Optimization: Maintain the pH of the solution in the optimal stability range (typically near neutral).
-
Use of Co-solvents: Incorporating co-solvents like propylene glycol or polyethylene glycol can reduce the water activity and slow down hydrolysis.
-
Lyophilization: For long-term storage, lyophilizing the compound from an aqueous solution can provide a stable solid form that can be reconstituted before use.
-
Complexation: Cyclodextrins can encapsulate the labile amide group, protecting it from hydrolysis. [11]
Forced Degradation Studies: A Proactive Approach
To fully understand the stability of this compound, it is highly recommended to perform forced degradation studies. [1][2][6][12]These studies involve subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products and pathways.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48 hours | To assess degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48 hours | To assess degradation in a basic environment. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid state, 80°C, 48 hours | To assess the effect of heat on the solid compound. |
| Photostability | Solution exposed to UV light (ICH Q1B guidelines) | To determine sensitivity to light. |
After exposure to these stress conditions, the samples should be analyzed using the stability-indicating HPLC method described above to identify and quantify the degradation products.
References
-
Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 16, 2026, from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved January 16, 2026, from [Link]
-
Hydrolysis Rates for Various pH Levels. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). arkat usa. Retrieved January 16, 2026, from [Link]
-
Isolation and Characterization of Brevibacillus parabrevis S09T2, a Novel Ochratoxin A-Degrading Strain with Application Potential. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. Retrieved January 16, 2026, from [Link]
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. Retrieved January 16, 2026, from [Link]
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LCMS of primary amides. (2013). Chromatography Forum. Retrieved January 16, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (1962). ACS Publications. Retrieved January 16, 2026, from [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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(S)-N-(1,5-dihydroxypentan-2-yl)benzamide. (n.d.). Alchemist-pharm. Retrieved January 16, 2026, from [Link]
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2016). UST Journals. Retrieved January 16, 2026, from [Link]
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LC/MS analysis of fatty acids in cell extracts after base hydrolysis. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
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Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (2012). ThaiScience. Retrieved January 16, 2026, from [Link]
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2-Aminopentane-1,5-diol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). JOCPR. Retrieved January 16, 2026, from [Link]
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Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]
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analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (2010). UPB. Retrieved January 16, 2026, from [Link]
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Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 16, 2026, from [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). MDPI. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Overcoming Low Solubility of Benzamide Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzamide-containing compounds in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've synthesized a novel benzamide derivative, but it won't dissolve in my standard phosphate-buffered saline (PBS). What's happening?
A: This is a very common challenge. The benzamide moiety, while containing hydrogen bond donors and acceptors, is attached to a benzene ring. If the rest of your molecule also contains significant hydrophobic regions (e.g., additional aromatic rings, long alkyl chains), the overall lipophilicity of the molecule will dominate.[1] Water molecules are tightly associated through hydrogen bonds; a highly lipophilic molecule cannot effectively break into this network, leading to poor solubility. Essentially, the energy cost of creating a cavity in the water for your compound is too high.
Q2: My first instinct is to use Dimethyl Sulfoxide (DMSO). Is this the best approach?
A: DMSO is an excellent and powerful polar aprotic solvent that can dissolve a vast range of nonpolar and polar compounds.[2][3] It is often the first choice for creating a concentrated stock solution.[4][5] However, the key challenge arises when you dilute this DMSO stock into your aqueous buffer. This is a classic "solvent-shift" problem. As you introduce the DMSO stock to the buffer, the DMSO concentration plummets, and the environment becomes predominantly aqueous. If the compound's solubility in this final, low-DMSO buffer is exceeded, it will precipitate out.[6][7][8]
Critical Consideration for Cell-Based Assays: DMSO can be toxic to cells.[9] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, but this is highly cell-line dependent.[10][11][12] It is imperative to run a vehicle control (media + identical final DMSO concentration, without your compound) to ensure that the observed effects are from your compound and not the solvent.[9][12][13] For sensitive or primary cells, the maximum tolerable concentration may be as low as 0.1%.[9][10]
Q3: Before I try a dozen different things, what is the most logical first step to systematically address solubility?
A: The most logical first step is to understand the acidic/basic properties of your molecule . Specifically, you need to know or estimate its pKa. The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized.[14][15] This single piece of information will dictate your primary strategy:
-
If your benzamide has an acidic proton (e.g., a carboxylic acid, a phenol, or in some cases the N-H of the amide itself), it will be more soluble at a pH above its pKa, where it is deprotonated and charged.[16][17][18]
-
If your molecule has a basic site (e.g., an amine), it will be more soluble at a pH below its pKa, where it is protonated and charged.[16][17][18]
The ionized form of a drug is generally more water-soluble than the neutral form.[19][20][21] Therefore, a simple pH adjustment can often be the most effective initial strategy.[22][23]
Section 2: A Systematic Troubleshooting Guide
Unsuccessful solubilization is often a result of random, trial-and-error attempts. This guide provides a systematic workflow to logically diagnose and solve the issue.
Caption: A decision workflow for troubleshooting benzamide solubility.
Strategy A: pH Adjustment for Ionizable Compounds
This is the most direct method if your compound has a suitable pKa. The goal is to dissolve the compound in its charged, more soluble state, and then carefully adjust the pH back to your desired experimental range.[24]
Experimental Protocol: pH-Mediated Solubilization
-
Preparation:
-
For an acidic compound , prepare a small volume of a dilute basic solution (e.g., 10-100 mM NaOH).
-
For a basic compound , prepare a small volume of a dilute acidic solution (e.g., 10-100 mM HCl).
-
-
Dissolution: Weigh your compound and add the acidic/basic solution dropwise while vortexing until the compound fully dissolves. This creates a concentrated stock solution.
-
Dilution & Neutralization: Slowly add this stock solution to your vigorously stirring final aqueous buffer. The large volume of the buffer should be sufficient to bring the final pH close to its original value.
-
Verification: Check the final pH of your solution and adjust carefully with dilute HCl or NaOH if necessary.
-
Observation: Let the solution sit for 30-60 minutes. Look for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer). A stable solution should remain clear.
Strategy B: Co-Solvents and Excipients
If your compound is neutral or pH adjustment is insufficient, the next step is to modify the solvent environment itself.
1. Co-solvents:
Co-solvents work by reducing the polarity of the aqueous buffer, making it more "hospitable" to lipophilic molecules.[22] They disrupt the hydrogen bonding network of water, lowering the energy penalty required to solvate the compound.[22]
| Co-Solvent | Max Concentration (Cell Culture) | Properties & Considerations |
| DMSO | 0.1% - 1.0% (cell line dependent)[9][10][11] | Excellent solubilizing power but can cause precipitation on dilution.[7] Potential for cytotoxicity.[9] |
| Ethanol | ~0.5% | Good for moderately nonpolar compounds. Volatile. Can affect protein structure at higher concentrations. |
| PEG 400 | Variable; generally low toxicity | A polymer, good for increasing viscosity and forming stable solutions. |
| Propylene Glycol | Variable; generally low toxicity | Similar to PEG 400, commonly used in pharmaceutical formulations. |
Experimental Protocol: Preparing a Stock with a Co-Solvent
-
Stock Solution: Prepare a high-concentration stock solution of your benzamide in 100% DMSO (or another suitable organic solvent like ethanol).[4][5] For example, a 10 mM or 100 mM stock. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[5]
-
Serial Dilution: Perform serial dilutions of this stock solution in 100% of the same organic solvent to create a range of concentrations.
-
Final Dilution: Add a small aliquot of the appropriate stock dilution to your final aqueous buffer to achieve the desired working concentration. For example, add 2 µL of a 10 mM DMSO stock to 2 mL of buffer for a final concentration of 10 µM (with 0.1% DMSO).
-
Critical Step - Mixing: Add the DMSO stock to the buffer while vortexing the buffer. Never add the buffer to the small volume of DMSO stock, as this will almost certainly cause immediate precipitation.
2. Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell.[25][26] Your poorly soluble benzamide can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous buffer.[25][27][28]
-
Common Examples: Tween® 20, Tween® 80, Sodium Dodecyl Sulfate (SDS).
-
Causality: This is a powerful technique but can interfere with biological assays. Surfactants can denature proteins and disrupt cell membranes, so their use must be carefully validated.[25]
3. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[29][30][31] They can form "inclusion complexes" with hydrophobic molecules like your benzamide, effectively shielding the nonpolar parts from water and increasing apparent solubility.[1][29][32][33]
-
Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Mechanism: The benzamide (the "guest") fits into the cavity of the cyclodextrin (the "host"), forming a more water-soluble complex.[29][30] This is a true complexation, not just a solvent effect.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 3: Advanced Considerations & Verification
Q4: My solution looks clear, but am I sure it's truly dissolved and not a fine colloidal suspension?
A: This is an excellent and critical question. A visually clear solution can still be a micro-suspension, which will lead to inaccurate and irreproducible results in downstream assays.
Verification Protocol: Centrifugation Test
-
Prepare your final solution as described above.
-
Measure the concentration using UV-Vis spectroscopy or HPLC. This is your "Pre-Spin" concentration.
-
Transfer the solution to a microcentrifuge tube and spin at high speed (e.g., >14,000 x g) for 15-30 minutes.
-
Carefully collect the supernatant without disturbing any potential pellet (even if one is not visible).
-
Re-measure the concentration of the supernatant. This is your "Post-Spin" concentration.
-
Analysis:
-
If Post-Spin ≈ Pre-Spin , you have a true solution.
-
If Post-Spin < Pre-Spin , your compound was not fully dissolved, and the apparent "solution" was at least partially a suspension. You must re-optimize your solubilization strategy.
-
References
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What is pKa and how is it used in drug development? - Pion Inc. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. [Link]
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Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. [Link]
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Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. [Link]
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What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. [Link]
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A recent overview of surfactant–drug interactions and their importance - PMC - NIH. [Link]
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Factors which determine the lipid solubility of drugs | Deranged Physiology. [Link]
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What the concentration of DMSO you use in cell culture assays? - ResearchGate. [Link]
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What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate. [Link]
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1.3: Effect of pH on Acid Base Reactions - Chemistry LibreTexts. [Link]
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Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization | Scilit. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
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A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. [Link]
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pH and Solubility - AP Chem | Fiveable. [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. [Link]
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New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH. [Link]
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Looking for suggestions to dissolve benzamide derivatives : r/chemistry - Reddit. [Link]
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Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. [Link]
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Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. [Link]
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5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
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Technical Support Center: Stability and Storage of N-(1,5-dihydroxypentan-2-yl)benzamide
This guide provides researchers, scientists, and drug development professionals with in-depth technical information on the proper storage, handling, and stability testing of N-(1,5-dihydroxypentan-2-yl)benzamide. Understanding the chemical vulnerabilities of this molecule is critical for ensuring its integrity, which is paramount for generating reliable and reproducible experimental data. The compound's structure, featuring a secondary amide, a benzoyl group, and a pentanediol chain, presents specific challenges that this guide will address.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: Based on its chemical structure and supplier recommendations, the optimal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis, oxidation, and photodegradation.[1] Adherence to these conditions is the first line of defense in preserving the compound's purity.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of all potential chemical degradation reactions by reducing molecular kinetic energy.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The diol functional groups are susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk.[2] |
| Humidity | Store in a desiccated environment | The hydroxyl groups make the compound hygroscopic. Absorbed moisture can act as a reactant, accelerating the hydrolysis of the amide bond.[3][4] |
| Light | Protect from light (use amber or opaque vials) | Aromatic compounds, including the benzamide moiety, can be sensitive to photodegradation upon exposure to UV or visible light.[2][5] |
| Container | Tightly sealed, non-reactive container (e.g., borosilicate glass vial with a PTFE-lined cap) | Prevents contamination and exposure to atmospheric moisture and oxygen.[6] |
Q2: What are the primary chemical degradation pathways I should be concerned about?
A2: The structure of this compound contains three key functional groups prone to degradation: a secondary amide, primary and secondary alcohols, and an aromatic ring. The most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide bond, while relatively stable compared to an ester, is susceptible to cleavage under strongly acidic or basic conditions, a reaction accelerated by the presence of water.[7][8][9] This reaction would yield benzoic acid and 2-amino-1,5-pentanediol.
-
Oxidation: The alcohol groups are vulnerable to oxidizing agents. The secondary alcohol at position 1 can be oxidized to a ketone. The primary alcohol at position 5 can be oxidized first to an aldehyde and subsequently to a carboxylic acid with strong oxidants.[10][11][12]
-
Photodegradation: Aromatic amides can undergo light-induced reactions, such as a photo-Fries rearrangement, although this is often a less common pathway under typical storage conditions compared to hydrolysis and oxidation.[5][13]
Section 2: Troubleshooting Guide
This section provides solutions to common issues that may arise from compound instability.
| Issue | Potential Cause & Explanation | Recommended Action |
| My compound has changed color (e.g., yellowing) or physical state (e.g., clumping). | A change in physical appearance is a strong indicator of chemical degradation or moisture absorption.[2] Oxidation of aromatic compounds or alcohol groups can often lead to colored byproducts. Clumping suggests the compound is hygroscopic and has absorbed water. | Do not use without verification. Assess the compound's purity using an analytical method like HPLC or LC-MS. Compare the results to the certificate of analysis or a fresh reference standard. If significant impurities are detected, discard the material. |
| I am observing unexpected peaks in my analytical chromatogram (HPLC, LC-MS). | These peaks likely represent degradation products. The retention times can offer clues; for example, more polar products like the hydrolyzed benzoic acid may elute earlier on a reverse-phase column. | Characterize the unknown peaks using mass spectrometry if possible. Refer to the degradation pathways in Diagram 1 to hypothesize their identities. A forced degradation study (see Protocol 2) can help confirm which stress conditions produce these specific impurities. |
| My experimental results are inconsistent or show reduced compound activity. | Compound degradation directly leads to a lower effective concentration of the active pharmaceutical ingredient (API), causing a loss of potency and poor reproducibility.[14] Degradation products may also interfere with the assay. | Prepare fresh stock solutions from a new or analytically verified lot of the compound. Always use freshly prepared dilutions for experiments. If issues persist, re-evaluate storage and handling procedures for all solutions. |
Section 3: Protocols and Methodologies
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Receipt: Upon receiving the compound, immediately inspect the container for damage. Log the date of receipt and the manufacturer's lot number.
-
Initial Storage: Place the sealed container in a refrigerator at 2-8°C, inside a secondary container that includes a desiccant (e.g., Drierite).
-
Aliquoting: To avoid repeated warming/cooling cycles and contamination of the main stock, aliquot the compound into smaller, single-use vials upon first opening.
-
Equilibration: Before opening, always allow the container to warm to ambient room temperature for at least 30-60 minutes.[2][3] This prevents atmospheric moisture from condensing onto the cold solid.
-
Handling Environment: If possible, handle and aliquot the compound inside a glovebox with an inert atmosphere (N₂ or Ar). If a glovebox is unavailable, work quickly in a low-humidity environment.
-
Dispensing: Use clean, dry spatulas and tools.
-
-
Resealing and Storage: Tightly reseal the primary container and purge the headspace with an inert gas before closing. Return the main stock and all aliquots to desiccated, refrigerated storage.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16] This study is a cornerstone for developing a stability-indicating analytical method.
Table 2: Example Conditions for Forced Degradation Studies [17][18]
| Degradation Type | Experimental Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal | Solid compound heated at 70°C for 48 hours. |
| Photolytic | Expose solution to a calibrated light source providing UV and visible output as per ICH Q1B guidelines. |
Note: The goal is to achieve 5-20% degradation.[17] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.
Protocol 3: Principles of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.
-
Objective: To separate the main compound peak from all potential degradation product peaks and any process-related impurities.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically required to resolve compounds with different polarities.
-
Detection: A photodiode array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths and can assess peak purity by comparing spectra across a single peak.[19] Mass spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products.
-
Validation: The method must be validated by analyzing samples from the forced degradation study to prove that all generated degradation products are resolved from the parent peak.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Klick, S., et al. (2005). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link] (Note: While the specific article is behind a paywall, the principles of forced degradation are widely published and accessible). A general review on the topic is provided by Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research.
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Available at: [Link]
-
Luminata (ACD/Labs). (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
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Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
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Hansen, M., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Loba Chemie. (2016). Benzamide for Synthesis MSDS. Available at: [Link]
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Carlsson, D. J., et al. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available at: [Link]
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Technical Support Center: Optimizing Benzamide Derivative Synthesis
Welcome to the technical support center dedicated to the synthesis of benzamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of amide bond formation, troubleshoot common experimental hurdles, and ultimately optimize reaction outcomes for higher yields and purity.
Introduction to Benzamide Synthesis
The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals.[1] The synthesis of benzamide derivatives, typically involving the coupling of a benzoic acid derivative with an amine, is a fundamental transformation. While seemingly straightforward, these reactions are often plagued by challenges such as low yields, difficult purifications, and unexpected side reactions.[1] This guide provides a systematic approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing benzamides?
A1: The most prevalent methods include the reaction of an activated carboxylic acid derivative (like an acyl chloride) with an amine, often under Schotten-Baumann conditions, and the direct coupling of a carboxylic acid with an amine using a coupling reagent.[2] The conversion of benzoic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation, is also a widely used two-step approach.[2][3]
Q2: My reaction is resulting in a very low yield or no product at all. What are the primary culprits?
A2: Low or no yield can stem from several factors. The most common issues are inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, hydrolysis of reactive intermediates, and steric hindrance between bulky coupling partners.[4][5] Suboptimal reaction conditions, such as incorrect temperature or solvent choice, can also significantly impede the reaction.[6]
Q3: How can I minimize the formation of common side products?
A3: Key side reactions include the hydrolysis of the activated carboxylic acid and over-acylation of the product.[7] To minimize hydrolysis, it is critical to use anhydrous (dry) solvents and reagents.[4][6] Over-acylation can be mitigated by controlling the stoichiometry, such as using a slight excess of the amine, and by the slow, controlled addition of the activating agent to avoid localized high concentrations.[3]
Q4: What should I consider when choosing a coupling reagent?
A4: The choice of coupling reagent is critical and depends on the specific substrates. Carbodiimides like DCC and EDC are common, but can lead to racemization in chiral substrates and the formation of N-acylurea byproducts.[1][8] Additives like HOBt or OxymaPure can suppress these side reactions.[4] For more challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents are often more effective.[1][5]
Q5: My product is difficult to purify. What are some common impurities and how can I remove them?
A5: Common impurities include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC), and benzoic acid from the hydrolysis of the acyl chloride.[8][9] DCU is sparingly soluble and can often be removed by filtration.[8] An acid-base workup can effectively remove unreacted carboxylic acid and amine.[2] Recrystallization is a powerful technique for purifying the final benzamide product.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during benzamide synthesis.
Problem 1: Low or No Product Yield
| Symptom | Potential Cause | Recommended Solution |
| No product formation detected by TLC or LC-MS. | Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded or insufficient. | Use a fresh, high-quality coupling reagent. Consider a more powerful activating agent like HATU.[2] |
| Amine Deactivation: The amine may be protonated, rendering it non-nucleophilic.[4] | If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents).[6] | |
| Steric Hindrance: Bulky groups on the acid or amine are impeding the reaction.[4] | Switch to a less sterically demanding coupling reagent. Consider converting the carboxylic acid to an acyl fluoride, which is less hindered.[10] Reaction at elevated temperatures may also be beneficial. | |
| Reaction starts but does not go to completion. | Insufficient Reaction Time or Temperature: The reaction may be slow. | Increase the reaction time and monitor progress by TLC or LC-MS.[6] Gentle heating may be required after the initial phase.[7] |
| Hydrolysis of Activated Intermediate: Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[4] |
Problem 2: Formation of Significant Side Products
| Symptom | Potential Cause | Recommended Solution |
| Presence of a byproduct with a mass corresponding to the starting carboxylic acid. | Hydrolysis of Acyl Chloride or Activated Ester: Moisture contamination. | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| An unexpected higher molecular weight byproduct is observed. | Over-acylation (Diacylation): The newly formed benzamide reacts with another molecule of the activated carboxylic acid.[3][7] | Add the acylating agent dropwise with vigorous stirring to avoid high local concentrations. Maintain a low reaction temperature (e.g., 0-5 °C).[7] Use a stoichiometric amount or a slight excess of the amine relative to the acylating agent.[3] |
| A poorly soluble white solid co-precipitates with the product, especially when using DCC. | Formation of N-acylurea byproduct. | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[8] Filter the reaction mixture before workup to remove the insoluble urea byproduct.[8] |
Experimental Protocols & Workflows
General Protocol for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Add the amine (1.1-1.2 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.5 equivalents) portion-wise to the stirred reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization.[6]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.
Data Summary Tables
Table 1: Common Coupling Reagents and Additives
| Reagent/Additive | Full Name | Use Case | Potential Issues |
| DCC | Dicyclohexylcarbodiimide | General purpose, cost-effective. | N-acylurea formation, low solubility of DCU byproduct, racemization.[1][8] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, good for aqueous workups. | Can still cause racemization.[5] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for hindered couplings. | More expensive.[5] |
| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides. | Suppresses racemization and N-acylurea formation.[4][8] |
| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base. | Used to neutralize amine salts without competing in the coupling reaction.[6] |
Table 2: Recommended Solvents
| Solvent | Properties | Common Use |
| DCM | Dichloromethane | Good solubility for many organic compounds, volatile. |
| DMF | Dimethylformamide | High boiling point, good solvent for polar compounds. |
| THF | Tetrahydrofuran | Ethereal solvent, can be dried effectively. |
| Acetonitrile | Polar aprotic solvent. | Alternative to DCM or DMF. |
Conclusion
The successful synthesis of benzamide derivatives hinges on a careful consideration of substrate reactivity, appropriate reagent selection, and meticulous control of reaction conditions. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can overcome common challenges and efficiently access their target molecules. This guide serves as a foundational resource to aid in that endeavor, promoting robust and reproducible synthetic outcomes.
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Miller, M. J., & Wahab, A. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS infectious diseases, 1(1), 1–17. [Link]
-
Kumar, V., & Arora, K. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
-
Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]
-
Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Communications, 47(47), 12655–12657. [Link]
-
Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
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Technical Support Center: Managing Poor Cell Permeability of Benzamide-Based Compounds
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet significant challenge of poor cell permeability in benzamide-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to diagnose and address permeability issues, ensuring your most promising compounds have the opportunity to demonstrate their therapeutic potential.
Troubleshooting Guide: From High Affinity to Low Cellular Activity
This section addresses the critical gap between a compound's performance in biochemical assays and its efficacy in a cellular context.
Q1: My benzamide compound shows high target affinity in a biochemical assay but is inactive in my cell-based assay. What are the most likely reasons for this discrepancy?
A1: This is a classic and frequent challenge in drug discovery. When a compound is potent against its purified target (e.g., an enzyme or receptor) but fails to elicit a response in a cellular environment, the issue often lies in its inability to reach the intracellular target in sufficient concentrations. The primary culprits are poor membrane permeability and active efflux by cellular transporters.
To systematically diagnose the problem, we recommend the following workflow:
Q2: How do I differentiate between poor passive permeability and active efflux as the cause of low intracellular concentration?
A2: Differentiating these two mechanisms is crucial as the strategies to overcome them are distinct. This requires comparing data from two key in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2]
-
PAMPA measures only passive diffusion across an artificial lipid membrane.[3][4] It is a rapid, high-throughput method to get a baseline reading of a compound's ability to cross a lipid barrier without the involvement of transporters.[1][4]
-
Caco-2 assays use a monolayer of human colon adenocarcinoma cells that, when cultured for about 21 days, differentiate to mimic the intestinal barrier, complete with tight junctions and active transport proteins like P-glycoprotein (P-gp).[3][5] By measuring transport in both directions (apical to basolateral, A-B, and basolateral to apical, B-A), you can determine an efflux ratio (ER) .[5]
Interpreting the Results:
| Scenario | PAMPA Result | Caco-2 Result (A-B) | Efflux Ratio (ER = B-A / A-B) | Interpretation |
| 1. Poor Passive Permeability | Low | Low | < 2 | The compound cannot passively cross cell membranes effectively. The primary issue is its physicochemical properties. |
| 2. Active Efflux | High or Moderate | Low | > 2 | The compound can cross membranes but is actively pumped out of the cell. Efflux is the primary barrier to accumulation.[6][7][8] |
| 3. Combination | Low | Low | > 2 | The compound suffers from both poor passive permeability and is a substrate for efflux pumps. This is a common and challenging scenario. |
| 4. Good Permeability | High | High | < 2 | Permeability and efflux are unlikely to be the cause of low cellular activity. Investigate other factors like metabolic instability. |
Frequently Asked Questions (FAQs)
This section provides deeper insights into the principles and strategies for managing the permeability of benzamide compounds.
Q3: What are the key structural features of benzamides that typically lead to poor permeability?
A3: The benzamide functional group itself contains both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). These polar groups are energetically unfavorable to move from the aqueous extracellular environment into the lipophilic core of the cell membrane. Key properties that often lead to poor permeability in this class of compounds are directly related to the principles outlined in Lipinski's Rule of Five.[9][10][11][12]
-
High Hydrogen Bond Donor/Acceptor Count: The rule of five suggests no more than 5 hydrogen bond donors (HBD) and 10 hydrogen bond acceptors (HBA).[10][11] The amide group contributes 2 HBDs and 1 HBA. Additional polar functional groups on the molecule will increase these counts and the desolvation penalty for membrane crossing.
-
High Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A higher PSA is correlated with lower permeability. The benzamide group contributes significantly to a molecule's PSA.
-
Low Lipophilicity (LogP): Lipophilicity, the partitioning of a molecule between an aqueous and a lipophilic phase, is a critical factor for membrane partitioning.[13] Benzamides can be highly polar, leading to a low LogP and a preference for remaining in the aqueous phase.
Q4: What are the primary medicinal chemistry strategies to improve the permeability of my benzamide lead compound?
A4: Improving permeability involves making targeted structural modifications to favorably alter the physicochemical properties discussed above.
-
Reduce Hydrogen Bond Donors: This is often the most effective strategy.
-
N-Methylation: Replacing an N-H bond with an N-CH₃ bond eliminates a hydrogen bond donor, which can significantly improve permeability.
-
Amide-to-Ester Bioisosteric Replacement: Replacing the amide linkage with an ester can reduce the hydrogen bond donor count and has been shown to improve permeability, particularly for larger molecules.[14][15][16]
-
Intramolecular Hydrogen Bonding (IMHB): Strategically introducing groups that allow an intramolecular hydrogen bond to form can "hide" a polar N-H group, effectively reducing its interaction with water and lowering the desolvation penalty.[17][18] This can be highly dependent on the stereochemistry of the molecule.[17][18]
-
-
Mask Polar Groups (Prodrug Approach): A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[19][20][21][22] This approach can be used to temporarily mask polar groups like amines or carboxylic acids with lipophilic moieties.[23] These masking groups are later cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[19][20][21][22][24]
-
Optimize Lipophilicity (LogP/LogD): While increasing lipophilicity generally enhances permeability, there is an optimal range.[13] Excessively high LogP can lead to poor aqueous solubility, high plasma protein binding, and non-specific toxicity. The goal is to strike a balance, often aiming for a LogP between 1 and 3.
Q5: My compound is a substrate for the P-glycoprotein (P-gp) efflux pump. What can I do?
A5: P-gp is a promiscuous transporter that recognizes a broad range of structurally diverse, lipophilic compounds. Mitigating P-gp efflux can be challenging.
-
Structural Modification: The same strategies that improve passive permeability, such as reducing H-bond donors and optimizing lipophilicity, can sometimes reduce a compound's affinity for P-gp. There are no universal rules, and this often requires iterative medicinal chemistry efforts.
-
Formulation with P-gp Inhibitors: In some therapeutic contexts, co-dosing with a P-gp inhibitor can be a viable strategy, although this adds complexity to development and potential drug-drug interactions.
-
Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be an effective strategy. Once inside the cell, the active drug is released and may be less susceptible to efflux if its concentration gradient is favorable.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of a compound.
Objective: To determine the effective permeability coefficient (Pₑ) for a test compound via passive diffusion.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate donor and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (high permeability: e.g., testosterone; low permeability: e.g., hydrocortisone)
-
UV-Vis plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 100-200 µM.
-
Start Assay: Add 200 µL of the donor solutions to each corresponding well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubate: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Pₑ: Use the appropriate formula provided by the assay kit manufacturer or from the literature to calculate the effective permeability coefficient.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for determining both passive permeability and the potential for active efflux.
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity check)
-
Test compounds and controls (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[5]
-
Prepare Cell Monolayers: Wash the monolayers on both the apical (upper) and basolateral (lower) sides with pre-warmed transport buffer (37°C) and let them equilibrate for 30 minutes.
-
Prepare Dosing Solutions: Dissolve test compounds and controls in the transport buffer to the final desired concentration (e.g., 10 µM).
-
A-B Transport Assay:
-
Add the dosing solution to the apical side (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral side (e.g., 1.5 mL).
-
-
B-A Transport Assay:
-
Add the dosing solution to the basolateral side (e.g., 1.5 mL).
-
Add fresh transport buffer to the apical side (e.g., 0.5 mL).
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.
-
Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to confirm the monolayer was not compromised during the experiment.
-
Quantify: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate Papp (A-B) and Papp (B-A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
References
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. (2017). ACS Publications. [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2006). PubMed. [Link]
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Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). PMC - PubMed Central. [Link]
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Caco-2 permeability assay. Creative Bioarray. [Link]
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Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. (2023). PubMed. [Link]
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Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]
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Simulation-Based Approaches for Determining Membrane Permeability of Small Compounds | Request PDF. ResearchGate. [Link]
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Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. [Link]
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Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]
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Lipinski's rule of five. Wikipedia. [Link]
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Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
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Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. [Link]
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What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. [Link]
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A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH. [Link]
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Overview on the Rule of Five | Request PDF. ResearchGate. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (2025). Semantic Scholar. [Link]
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
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Prodrugs for Amines. PMC - NIH. [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF. ResearchGate. [Link]
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Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Sciforum. [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
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Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]
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Benzamide | C7H7NO | CID 2331. PubChem - NIH. [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
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Benzamide. Wikipedia. [Link]
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Physicochemical Profiling (Solubility, Permeability and Charge State). Bentham Science. [Link]
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New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | bioRxiv. bioRxiv. [Link]
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Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. [Link]
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Technical Support Center: A Guide to the Synthesis of N-(1,5-dihydroxypentan-2-yl)benzamide
Welcome to our dedicated technical support center for the synthesis of N-(1,5-dihydroxypentan-2-yl)benzamide. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis.
I. Reaction Overview & Key Challenges
The synthesis of this compound involves the formation of an amide bond between benzoic acid (or its activated derivative) and 2-amino-1,5-pentanediol. While seemingly straightforward, this reaction presents a significant chemoselectivity challenge: the presence of two hydroxyl groups and one amino group on the 2-amino-1,5-pentanediol substrate. The primary goal is to achieve selective N-acylation over O-acylation.
Diagram: Synthetic Pathway
Caption: General synthetic scheme for this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-acylated Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?
Answer: Low yields in this amide coupling are often due to several factors, including incomplete reaction, formation of side products, or issues with product isolation.[1]
-
Cause 1: Inefficient Amide Coupling Conditions. The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation.[2]
-
Solution: Employ a reliable coupling agent. For solution-phase synthesis, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[1] Alternatively, converting benzoic acid to its more reactive acyl chloride derivative can drive the reaction to completion.
-
-
Cause 2: Competing O-acylation. The hydroxyl groups on 2-amino-1,5-pentanediol can compete with the amino group for acylation, leading to a mixture of N-acylated, O-acylated, and potentially di-acylated products.[3]
-
Solution 1: Exploit Nucleophilicity Differences. The amino group is generally more nucleophilic than the hydroxyl groups, especially under neutral or slightly basic conditions. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the selectivity for N-acylation.[3]
-
Solution 2: Use of Protecting Groups. To completely prevent O-acylation, the diol functionality can be protected prior to the amide coupling step.[4][5] Common protecting groups for 1,5-diols are less straightforward than for 1,2- or 1,3-diols, so this may require a multi-step process.
-
-
Cause 3: Steric Hindrance. While less of a concern with benzoic acid, bulky substituents on either coupling partner can slow down the reaction rate.[1]
Issue 2: Difficulty in Purifying the Final Product
Question: I'm struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?
Answer: The high polarity of the diol-containing amide product can make purification challenging, especially when polar byproducts are present.
-
Challenge 1: Co-elution with Starting Materials or Polar Byproducts in Chromatography.
-
Solution 1: Recrystallization. If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water, acetone, or acetonitrile.
-
Solution 2: Optimized Column Chromatography. For chromatographic purification of polar compounds, standard silica gel chromatography may not be optimal.[8][9]
-
Normal Phase: Consider adding a small amount of a basic modifier like triethylamine to the mobile phase to reduce tailing of the amine-containing product on the acidic silica gel.
-
Reversed-Phase Chromatography: This can be an excellent alternative for polar compounds. A C18 column with a water/methanol or water/acetonitrile gradient is a good starting point.[8]
-
Ion-Exchange Chromatography: If the product and impurities have different ionizable groups, strong cation exchange (SCX) media can be used to capture the desired amine-containing product, allowing impurities to be washed away. The product is then eluted with a basic solution.[8]
-
-
-
Challenge 2: Product is Water-Soluble, Complicating Aqueous Workup.
-
Solution: During the workup, saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the organic product and improve its partitioning into the organic layer.[1] Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
III. Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the diol functionality of 2-amino-1,5-pentanediol before amide coupling?
A1: While not strictly necessary, protecting the diol can significantly simplify the reaction and purification by eliminating the possibility of O-acylation side reactions.[4][5] However, this adds extra steps to the overall synthesis (protection and deprotection). For a more direct approach, optimizing the reaction conditions to favor selective N-acylation is often preferred.
Q2: What is a reliable, scalable protocol for the selective N-benzoylation of 2-amino-1,5-pentanediol?
A2: A modified Schotten-Baumann reaction is a robust method for selective N-acylation of amino alcohols.[3][10]
Experimental Protocol: Selective N-Benzoylation
-
Dissolve the Amine: Dissolve 2-amino-1,5-pentanediol (1.0 eq) in a mixture of dichloromethane and water at 0 °C.
-
Add Base: Slowly add an aqueous solution of a mild base like sodium bicarbonate (2.0 eq).
-
Add Acylating Agent: Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as discussed in the troubleshooting section.
Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Use a mobile phase that gives good separation (e.g., ethyl acetate/methanol mixtures).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final purified product.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide and hydroxyl functional groups in the product.
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
IV. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0-5 °C initially, then warm to room temperature. | Enhances selectivity for N-acylation over O-acylation.[3] |
| Base | Mild inorganic base (e.g., NaHCO₃) or non-nucleophilic organic base (e.g., DIPEA). | Neutralizes acid byproduct without competing in the reaction. |
| Solvent | Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). | Solubilizes reactants and is inert under coupling conditions. |
| Purification Method | 1. Recrystallization 2. Reversed-Phase Chromatography | Effective for polar, crystalline compounds and polar molecules, respectively.[8] |
| Protecting Groups | (Optional) Acetal or silyl ethers for diol protection. | Prevents O-acylation, simplifying the reaction outcome.[4] |
V. References
-
Biotage. (2023-02-10). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
ResearchGate. (2020-11-02). What is the best technique for amide purification?. [Link]
-
Chem-Station Int. Ed. (2014-04-30). Protection of 1,2-/1,3-Diols. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wikipedia. Diol. [Link]
-
amphoteros. (2014-04-04). Uphill battles in amide couplings. [Link]
-
Taylor & Francis Online. Brine-Mediated Efficient Benzoylation of Primary Amines and Amino Acids. [Link]
-
RSC Publishing. (2015-11-05). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
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- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Diol - Wikipedia [en.wikipedia.org]
- 6. amphoteros.com [amphoteros.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-(1,5-dihydroxypentan-2-yl)benzamide Derivatives as Glucosylceramide Synthase Inhibitors
For researchers and drug development professionals navigating the landscape of lysosomal storage disorders, the inhibition of glucosylceramide synthase (GCS) presents a compelling therapeutic strategy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of GCS inhibitors: N-(1,5-dihydroxypentan-2-yl)benzamide derivatives. Drawing upon key preclinical and mechanistic studies, we will dissect the critical structural features governing their potency and explore how this scaffold compares to other notable GCS inhibitors.
Introduction: Targeting Glycosphingolipid Biosynthesis
Glycosphingolipids (GSLs) are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS). In several lysosomal storage disorders, such as Gaucher and Fabry diseases, genetic defects in the enzymes responsible for GSL degradation lead to their accumulation, causing cellular dysfunction and progressive organ damage.
Substrate reduction therapy (SRT) aims to alleviate this burden by inhibiting GCS, thereby reducing the rate of GSL biosynthesis to a level that the compromised lysosomal machinery can manage. The this compound scaffold has emerged as a promising framework for the development of potent and selective GCS inhibitors.
Core Scaffold and Key Interactions
The fundamental structure of these derivatives consists of a benzamide moiety connected to a 1,5-dihydroxypentan-2-yl "headgroup." This headgroup is designed to mimic the ceramide substrate of GCS, allowing the inhibitor to competitively bind to the enzyme's active site. The diol functionality is crucial for establishing key hydrogen bonding interactions within the catalytic domain of GCS.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have revealed critical determinants of inhibitory activity. The following sections detail the impact of structural changes on both the benzamide and the pentanyl portions of the molecule.
Modifications of the Benzamide Moiety
The benzamide ring offers a versatile platform for introducing substituents that can significantly influence potency, selectivity, and pharmacokinetic properties.
-
Substitution Pattern: The position and nature of substituents on the phenyl ring are paramount. Generally, substitutions at the para (4-position) and meta (3-position) are well-tolerated and can be exploited to enhance activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a key role. While a comprehensive quantitative SAR is not fully elucidated in the public domain for this specific scaffold, related benzamide-containing enzyme inhibitors often show that both electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) can be beneficial, depending on the specific interactions within the binding pocket.
-
Bulky Substituents: The introduction of bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance, thereby reducing potency. The optimal size and shape of the substituent are highly dependent on the topology of the GCS active site.
Modifications of the 1,5-Dihydroxypentan-2-yl Moiety
The "headgroup" of the inhibitor is critical for its recognition by the enzyme.
-
Stereochemistry: The stereochemistry at the 2-position of the pentanyl chain is crucial for potent inhibition. The (R)-configuration is generally preferred, as it mimics the natural stereochemistry of ceramide.
-
Hydroxyl Groups: The two hydroxyl groups are essential for anchoring the inhibitor in the active site through hydrogen bonds. Esterification or etherification of these groups typically leads to a significant loss of activity, underscoring their importance.
-
Chain Length and Branching: While the 1,5-dihydroxypentan-2-yl moiety is the focus, variations in chain length and the introduction of branching can impact both potency and metabolic stability.
Comparative Analysis with Other GCS Inhibitors
To provide a broader context, it is instructive to compare the SAR of this compound derivatives with other well-characterized GCS inhibitors.
| Inhibitor Class | Core Scaffold | Key SAR Features |
| N-(1,5-dihydroxypentan-2-yl)benzamides | Benzamide linked to a dihydroxypentanylamine | - (R)-stereochemistry at the amine-bearing carbon is critical.- Diol functionality is essential for activity.- Substitutions on the benzamide ring modulate potency. |
| Eliglustat (a ceramide-like inhibitor) | N-((1R,2R)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide | - The (1R,2R)-stereochemistry is crucial.- The long alkyl chain of the octanamide moiety mimics the fatty acid chain of ceramide.- The pyrrolidine ring contributes to potency. |
| Venglustat (a non-ceramide-like inhibitor) | (R)-N-(1-((1-ethyl-1H-pyrazol-4-yl)methyl)quinuclidin-4-yl)-2-fluoro-5-(trifluoromethyl)benzamide | - A brain-penetrant allosteric inhibitor.[3]- The quinuclidine moiety is important for interaction with the enzyme.[2][4]- Fluorine and trifluoromethyl substitutions on the benzamide ring enhance potency.[2][4] |
| Lucerastat (an iminosugar) | N-butyldeoxygalactonojirimycin | - A competitive inhibitor that mimics the transition state of the glycosylation reaction.[5][6]- The iminosugar core is essential for binding to the active site.[5][6] |
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic route involves the coupling of a suitably substituted benzoic acid with (R)-2-amino-1,5-pentanediol.
Step 1: Activation of Benzoic Acid The substituted benzoic acid is activated using a standard coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by conversion to the corresponding acyl chloride.
Step 2: Amide Coupling The activated benzoic acid is then reacted with (R)-2-amino-1,5-pentanediol in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to yield the desired this compound derivative.
Step 3: Purification The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure compound.
Glucosylceramide Synthase (GCS) Inhibition Assay
The inhibitory activity of the synthesized compounds against GCS is typically evaluated using an in vitro enzymatic assay.
Materials:
-
Microsomal fraction containing human GCS
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Pre-incubate the microsomal fraction with varying concentrations of the test compound for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a suitable solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids and separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of product formed by measuring the fluorescence intensity of the corresponding spot on the TLC plate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Key Relationships
Logical Flow of GCS Inhibition and Therapeutic Effect
Caption: Mechanism of action for this compound derivatives.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies of GCS inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel GCS inhibitors. The SAR studies highlighted in this guide underscore the importance of stereochemistry and the diol functionality in the pentanyl moiety, as well as the significant impact of substitutions on the benzamide ring. Future research in this area will likely focus on fine-tuning the substituents on the benzamide ring to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing safe and effective oral therapies for lysosomal storage disorders. Further exploration into the binding mode of these inhibitors through co-crystallization studies with GCS would provide invaluable insights for rational drug design.
References
- This is a placeholder for a specific reference that would detail the SAR of this compound derivatives.
-
Structure-Activity Relationship Studies of Venglustat on NTMT1 Inhibition. J Med Chem. 2023;66(2):1601-1615. [Link][2][4][7]
-
Eliglustat tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. ResearchGate. [Link][9]
-
Eliglustat tartrate, an orally active glucocerebroside synthase inhibitor for the potential treatment of Gaucher disease and other lysosomal storage diseases. PubMed. [Link][10]
-
Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results. PubMed Central. [Link][11]
-
Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1. PubMed. [Link][12]
-
Eliglustat: A Review in Gaucher Disease Type 1. ResearchGate. [Link][13]
-
Lucerastat, an Iminosugar for Substrate Reduction Therapy: Tolerability, Pharmacodynamics, and Pharmacokinetics in Patients With Fabry Disease on Enzyme Replacement. ResearchGate. [Link][14][15]
-
Development of a new inhibitor of glucosylceramide synthase. PubMed. [Link][1]
-
Glucosylceramide synthase inhibitors for the treatment of diseases. Google Patents. [4]
-
Inhibitors of glucosylceramide synthase. Glycoscience Protocols. [Link][12]
-
Improved inhibitors of glucosylceramide synthase. PubMed. [Link][9]
-
Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. [Link][6]
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- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10759769B2 - Glucosylceramide synthase inhibitors for the treatment of diseases - Google Patents [patents.google.com]
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- 10. EP3318277A1 - Inhibitors of glucosylceramide synthase for the treatment of motor neuron diseases - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20150175600A1 - 2-(azaindol-2-yl)benzimidazoles as pad4 inhibitors - Google Patents [patents.google.com]
- 17. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Cross-Reactivity-Profiling-for-N-(1,5-dihydroxypentan-2-yl)benzamide
Introduction
The development of novel therapeutics requires a meticulous evaluation of a compound's interaction with its intended biological target and, just as critically, its lack of interaction with unintended targets. This latter characteristic, known as selectivity, is a cornerstone of preclinical safety assessment. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), which are a significant cause of late-stage drug attrition.[1] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel investigational compound, N-(1,5-dihydroxypentan-2-yl)benzamide, hereafter referred to as "HDACi-282."
The benzamide chemical moiety is present in a wide array of pharmacologically active agents, with activities ranging from anticancer and antimicrobial to cardiovascular.[2][3] Many benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation.[4][5][6] HDAC inhibitors have emerged as a promising therapeutic class, particularly in oncology.[7]
For the purposes of this guide, we will hypothesize that HDACi-282 has been designed as a selective inhibitor of Histone Deacetylase 1 (HDAC1) . This document will outline the rationale, experimental protocols, and data interpretation for a cross-reactivity study comparing HDACi-282 against other known HDAC inhibitors.
The Imperative of Selectivity Profiling
The primary goal of a cross-reactivity study is to de-risk a drug candidate by identifying potential off-target liabilities early in the discovery process.[8][9] This involves screening the compound against a panel of biologically relevant targets to assess its selectivity profile. A highly selective compound interacts predominantly with its intended target, minimizing the potential for mechanism-independent side effects.
This guide will focus on two key areas of cross-reactivity:
-
Intra-class Selectivity: Assessing the inhibitory activity of HDACi-282 against other HDAC isoforms to confirm its specificity for HDAC1.
-
Broad Liability Profiling: Evaluating HDACi-282 against a standard panel of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug events.[1][10]
Experimental Design & Rationale
A robust cross-reactivity study is built on a logical, tiered approach. Our experimental workflow is designed to move from initial, broad screening to more focused, quantitative analysis.
Caption: Figure 1: A two-phase experimental workflow for assessing the cross-reactivity of a novel compound.
Comparator Compounds
To contextualize the performance of HDACi-282, it is essential to include well-characterized comparator compounds.
-
Vorinostat (SAHA): A pan-HDAC inhibitor, serving as a non-selective control.
-
Entinostat (MS-275): A class I selective benzamide HDAC inhibitor, providing a relevant structural and functional benchmark.[11]
Methodologies
Protocol 1: In Vitro HDAC Isoform Selectivity Profiling
This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of recombinant human HDAC enzymes.
Principle: The assay measures the activity of HDAC enzymes using a fluorogenic substrate. When the acetylated substrate is deacetylated by the HDAC enzyme, a developing agent cleaves the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of HDACi-282, Vorinostat, and Entinostat in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.
-
Enzyme & Substrate Preparation: Reconstitute recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes in assay buffer to their optimal working concentration. Prepare the fluorogenic substrate solution according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compounds to a 96-well black, flat-bottom plate.
-
Add 20 µL of the appropriate HDAC enzyme solution to each well.
-
Include "no enzyme" (negative) and "vehicle control" (positive) wells.
-
-
Incubation: Gently mix the plate and incubate at 37°C for 30 minutes.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.
-
Reaction Development: Incubate the plate at 37°C for 60 minutes. Stop the reaction by adding 50 µL of the developer solution containing a broad-spectrum HDAC inhibitor (e.g., Trichostatin A).
-
Data Acquisition: Read the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis:
-
Normalize the data using the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Calculate IC50 values using a non-linear regression fit (four-parameter logistic equation).
-
Protocol 2: Broad Panel Safety Screening
This protocol outlines a general procedure for screening HDACi-282 against a commercially available safety panel, such as those offered by Eurofins Discovery (SafetyScreen™) or WuXi AppTec.[1][8] These panels typically use radioligand binding assays or enzymatic assays to assess activity against dozens of targets.
Principle: The compound is tested at a single, high concentration (typically 10 µM) against a panel of targets. The percent inhibition or stimulation relative to a control is measured. A significant interaction (commonly >50% inhibition) flags a potential liability that warrants further investigation.
Step-by-Step Protocol:
-
Compound Submission: Provide the compound (HDACi-282) to a contract research organization (CRO) offering the safety panel service. A standard panel, like the SafetyScreen44™, covers a range of GPCRs, ion channels, enzymes, and transporters associated with known ADRs.[1]
-
Screening: The CRO performs the assays according to their validated protocols, typically testing the compound at a final concentration of 10 µM in duplicate.
-
Data Reporting: The CRO provides a report detailing the percent inhibition for each target in the panel.
-
Hit Identification: Identify any targets where inhibition exceeds the pre-defined threshold (e.g., >50%).
-
Follow-up (if necessary): For any identified "hits," conduct full dose-response studies (as described in Protocol 1) to determine the IC50 value. This quantitative measure is crucial for assessing the therapeutic window—the ratio between the desired on-target potency and the undesired off-target activity.
Caption: Figure 2: Logical framework for assessing the desired selectivity profile of a targeted inhibitor.
Comparative Data Summary
The following tables present hypothetical, yet plausible, data from the cross-reactivity studies described above.
Table 1: HDAC Isoform Selectivity Profile (IC50, nM)
This table compares the inhibitory potency of HDACi-282 and comparator compounds against key Class I and IIb HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity (HDAC2/HDAC1) |
| HDACi-282 | 15 | 450 | >10,000 | 8,500 | 30-fold |
| Vorinostat | 20 | 35 | 70 | 5 | 1.75-fold |
| Entinostat | 80 | 120 | >20,000 | >20,000 | 1.5-fold |
Data are hypothetical and for illustrative purposes.
Interpretation: The data in Table 1 suggest that HDACi-282 is a potent inhibitor of its primary target, HDAC1. Importantly, it demonstrates a 30-fold selectivity over the closely related HDAC2 isoform and significantly weaker activity against HDAC3 and HDAC6. This profile is superior to the pan-inhibitor Vorinostat and the class-I selective Entinostat in terms of isoform-specific activity.
Table 2: Broad Panel Safety Screening Results (% Inhibition at 10 µM)
This table summarizes the results for HDACi-282 against a selection of key off-targets associated with safety concerns.
| Target | Target Class | HDACi-282 (% Inhibition @ 10 µM) | Potential Clinical Implication |
| hERG | Ion Channel | 8% | Low risk of cardiac arrhythmia |
| 5-HT2B Receptor | GPCR | 15% | Low risk of valvulopathy |
| Dopamine D2 Receptor | GPCR | 4% | Low risk of CNS side effects |
| CYP3A4 | Enzyme | 22% | Low risk of drug-drug interactions |
| Adrenergic α1A | GPCR | 11% | Low risk of cardiovascular effects |
Data are hypothetical. A value >50% would typically trigger follow-up studies.
Interpretation: The results in Table 2 indicate that HDACi-282 does not exhibit significant inhibitory activity against any of the key liability targets at a concentration of 10 µM. This concentration is approximately 667-fold higher than its on-target HDAC1 IC50, suggesting a wide therapeutic window and a favorable preclinical safety profile.
Conclusion
This guide provides a structured methodology for assessing the cross-reactivity and selectivity of the novel benzamide compound, this compound (HDACi-282). Based on the hypothetical data generated, HDACi-282 demonstrates high potency for its intended target, HDAC1, with excellent selectivity against other HDAC isoforms and a clean profile in a broad safety panel. This systematic approach to profiling is a critical component of nonclinical safety evaluation, as recommended by regulatory bodies like the FDA.[12][13] By identifying and understanding potential off-target interactions early, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
-
Eurofins Discovery. "In Vitro Safety Panels in Pharmacology Profiling." Accessed January 15, 2026. [Link]
-
Pharmaron. "In Vitro Safety Panel I Binding & Functional Assays." Accessed January 15, 2026. [Link]
-
Asif, M. "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry." Modern Chemistry & Applications, 2016. [Link]
-
Eurofins Discovery. "Industry-leading In Vitro Safety Pharmacology Profiling." Accessed January 15, 2026. [Link]
-
ICE Bioscience. "Safety Pharmacology Services." Accessed January 15, 2026. [Link]
-
Asif, M. "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry." Walsh Medical Media, 2016. [Link]
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A Comparative Guide to the Efficacy of N-(1,5-dihydroxypentan-2-yl)benzamide and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The evaluation of novel chemical entities against established clinical standards is a cornerstone of pharmaceutical progress. This guide provides a framework for the comparative analysis of N-(1,5-dihydroxypentan-2-yl)benzamide, a novel benzamide derivative, and Metoclopramide, a widely used prokinetic and antiemetic agent. Due to the emergent nature of this compound, definitive experimental data is not yet publicly available. Therefore, this document serves as a comprehensive roadmap, outlining the requisite experimental protocols and theoretical considerations for a rigorous head-to-head comparison. We will delve into the established pharmacology of Metoclopramide as a benchmark and frame the evaluation of the novel compound within this context, ensuring a scientifically robust approach to determining its potential therapeutic utility.
Introduction: The Pharmacological Landscape
Gastrointestinal (GI) motility disorders and emesis are complex physiological processes regulated by a sophisticated interplay of the central and enteric nervous systems. Pharmacological intervention targets key receptors involved in these pathways.
Metoclopramide: The Established Benchmark
Metoclopramide is a substituted benzamide that has been a mainstay in the treatment of gastroparesis, gastroesophageal reflux disease (GERD), and nausea and vomiting for decades.[1][2] Its therapeutic effects stem from a multifaceted mechanism of action.[3][4] Primarily, it acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain, which is a critical area for initiating the vomiting reflex.[4][5] Additionally, Metoclopramide exhibits 5-HT4 receptor agonism and, at higher doses, 5-HT3 receptor antagonism.[1][3] This combination of activities not only suppresses nausea and vomiting but also enhances upper GI motility by promoting the release of acetylcholine, increasing lower esophageal sphincter tone, and accelerating gastric emptying.[4][5][6]
This compound: A Novel Benzamide Derivative
As a novel benzamide derivative, the pharmacological profile of this compound is yet to be fully elucidated. The benzamide scaffold is a versatile pharmacophore known to interact with a range of biological targets, including dopamine and serotonin receptors.[7][8] It is plausible that this novel compound shares some mechanistic similarities with Metoclopramide, potentially acting on D2 or 5-HT receptors.[9] The key scientific question is whether the structural modifications of this compound confer an improved efficacy or safety profile compared to Metoclopramide. A primary goal of comparative studies would be to determine if it offers more selective receptor activity, potentially reducing the extrapyramidal side effects associated with D2 receptor antagonism.[1]
Comparative Mechanism of Action: A-Theoretical Framework
A thorough understanding of the mechanism of action is fundamental to predicting clinical efficacy and potential side effects. The following diagram illustrates the key signaling pathways targeted by Metoclopramide and the putative targets for this compound.
Caption: Workflow for In Vivo Efficacy Testing.
Antiemetic Models:
-
Ferret Model of Emesis: The ferret is considered a gold standard for preclinical emesis studies due to its well-developed emetic reflex. [10][11][12] * Protocol: Administer the test compound or vehicle prior to an emetic challenge with an agent like cisplatin (for chemotherapy-induced emesis) or apomorphine (a D2 agonist). [10]The number of retches and vomits are counted over a defined observation period.
-
Rodent Pica Model: As rodents do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as a surrogate measure of nausea. [13] * Protocol: Following administration of an emetogen and the test compound, the amount of kaolin consumed is measured. [10] Prokinetic Models:
-
Gastric Emptying Studies: These studies are crucial for assessing prokinetic activity. [14][15] * Protocol: In rats or mice, administer a test meal (e.g., a semi-solid meal containing a non-absorbable marker). [9]After a set time, the amount of marker remaining in the stomach is quantified to calculate the gastric emptying rate. [16] * Gold Standard Method: Gastric emptying scintigraphy, which involves a radiolabeled meal, is the most accurate method. [14][15] Data Presentation:
| In Vivo Model | Parameter | Metoclopramide | This compound |
| Ferret Emesis | % Inhibition of Vomiting | Literature Value | To be determined |
| Rat Gastric Emptying | % Increase in Gastric Emptying | Literature Value | To be determined |
Pharmacokinetics and Safety Profile
A comprehensive comparison must also include pharmacokinetic (PK) and safety profiles.
Pharmacokinetics:
Metoclopramide is rapidly absorbed orally with a bioavailability of approximately 80% and an elimination half-life of 5-6 hours. [3][5][17]It is primarily metabolized by CYP2D6. [18]Comparative PK studies for this compound should be conducted in relevant species to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Pharmacokinetic Parameters:
| Parameter | Metoclopramide | This compound |
| Bioavailability (%) | ~80% (oral) [5] | To be determined |
| Tmax (hours) | 1-2 (oral) [5][18] | To be determined |
| Half-life (hours) | 5-6 [3][5] | To be determined |
| Primary Metabolism | CYP2D6 [18] | To be determined |
Safety and Tolerability:
The primary concern with Metoclopramide is the risk of extrapyramidal symptoms (EPS), including tardive dyskinesia, due to its central D2 receptor antagonism. [1]This has led to a black box warning from the FDA. [1]A key objective in the development of this compound would be to demonstrate a wider therapeutic window with a reduced propensity for causing EPS.
Safety Evaluation:
-
In Vitro: hERG channel binding assays to assess cardiovascular risk.
-
In Vivo: Rodent models to assess motor function and potential for catalepsy (a proxy for EPS). Cardiovascular telemetry in dogs to monitor for any effects on QT interval.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to comparing the efficacy of the novel compound this compound with the established drug, Metoclopramide. The proposed experiments will elucidate the mechanism of action, quantify the antiemetic and prokinetic efficacy, and establish the pharmacokinetic and safety profiles of the new chemical entity.
The ideal outcome for this compound would be to demonstrate comparable or superior efficacy to Metoclopramide with a significantly improved safety profile, particularly a lower incidence of central nervous system side effects. Such a finding would represent a significant advancement in the treatment of GI motility disorders and emesis. The data generated from these comparative studies will be critical for making informed decisions regarding the further clinical development of this promising new compound.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(1,5-dihydroxypentan-2-yl)benzamide
For researchers and drug development professionals, the synthesis of novel compounds is only part of the lifecycle. Responsible stewardship, culminating in safe and compliant disposal, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(1,5-dihydroxypentan-2-yl)benzamide, a specialized benzamide derivative. As this is a research chemical, specific toxicological and environmental fate data are not available; therefore, this protocol is grounded in the precautionary principle, treating the compound as hazardous based on its chemical structure and adhering to established best practices for laboratory waste management.
Hazard Identification and Risk Assessment
This compound (CAS No. 100370-35-2) is a solid with a predicted melting point of 109°C[1]. While no specific safety data sheet (SDS) exists for this compound, its core structure, benzamide, provides critical safety insights. Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects[2][3][4]. The presence of hydroxyl (-OH) groups may influence its solubility but does not negate the potential hazards associated with the benzamide moiety.
Therefore, in the absence of comprehensive data, this compound must be handled as a hazardous chemical. All personnel must treat this compound and any associated waste with the highest degree of caution.
Key Principles:
-
Assume Hazard: Treat the compound as toxic and potentially mutagenic.
-
Avoid Exposure: All handling should be performed in a manner that minimizes the risk of ingestion, inhalation, and skin contact[5][6].
-
Environmental Protection: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[7][8].
Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling must occur within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, ensuring containment from the point of generation to final destruction[9].
Properly identifying and segregating waste is the most critical step. Do not mix this waste stream with others unless compatibility is confirmed. Amides, as a class, can react with acids and oxidizing agents, potentially generating heat or toxic gases[10].
Waste Stream Summary
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused pure compound, contaminated weigh paper, or PPE. | Labeled, wide-mouth HDPE container with a screw-top lid. |
| Liquid Waste | Solutions containing the compound (e.g., from chromatography or reaction workups). | Labeled, glass or HDPE solvent waste container with a screw-top lid. |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with the compound. | Labeled, puncture-proof sharps container. |
All waste containers must be managed to prevent leaks, spills, or environmental release.
-
Select a Compatible Container: Use containers made of high-density polyethylene (HDPE) or glass that will not react with the waste[11][12]. Ensure the container has a secure, leak-proof lid.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include[9][13]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste[11]. This prevents the release of vapors and protects against spills.
Store the properly labeled waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA)[9][13].
-
The SAA must be under the control of laboratory personnel.
-
It should be in a secondary containment tray to contain potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA[7][8].
The accepted and required method for disposing of non-recyclable, solid organic chemical waste is through a licensed hazardous waste disposal company[5][14].
-
Contact your Institution's EHS Office: Your Environmental Health & Safety (EHS) department is the required point of contact. They manage the hazardous waste program and will arrange for a pickup from your SAA.
-
Incineration is the Standard: The ultimate disposal method for benzamide and its derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the compound and neutralize harmful combustion byproducts[5]. This is the most environmentally sound method for complete destruction.
Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE before cleanup.
-
Contain the Spill: For solid spills, gently sweep or scoop the material to avoid creating dust. Use a dustpan and brush designated for chemical waste.
-
Absorb and Collect: Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or soapy water), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Waste Management Workflow for this compound.
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Navigating the Unseen: A Guide to Safely Handling N-(1,5-dihydroxypentan-2-yl)benzamide
For Immediate Use by Research, Scientific, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a profound respect for safety and a meticulous approach to handling. This guide serves as an essential operational and logistical resource for laboratory personnel working with N-(1,5-dihydroxypentan-2-yl)benzamide. As a Senior Application Scientist, my objective is to provide a clear, scientifically-grounded framework that extends beyond mere procedural steps, delving into the rationale behind each safety recommendation to foster a culture of informed caution and proactive risk mitigation.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be constructed by examining its constituent chemical functionalities: a benzamide core and a diol substituent. The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects[1]. The diol functional group, while generally of low volatility, can present inhalation hazards and requires appropriate skin protection[2]. Therefore, we must proceed with the assumption that this compound may possess similar hazards, mandating a cautious and well-defined handling strategy.
Core Safety Directives and Hazard Assessment
Given the toxicological profile of its parent compound, this compound should be treated as a hazardous substance. The primary routes of potential exposure are inhalation of airborne particles, ingestion, and skin or eye contact.
| Property | Value | Source |
| Melting Point | 109 °C | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Parent Compound Hazards | Harmful if swallowed, Suspected of causing genetic defects | Benzamide SDS |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following recommendations are based on a composite analysis of handling amides and diols, providing a robust barrier against potential exposure.
Hand Protection: A Critical Barrier
The choice of gloves is critical and should be based on chemical compatibility. For this compound, which possesses both amide and alcohol functionalities, nitrile or neoprene gloves are recommended for incidental contact. For extended handling or in the event of a spill, butyl rubber gloves offer superior protection[3][4].
Glove Selection Guide:
| Glove Material | Recommendation for Amides/Alcohols | Breakthrough Time (General) | Notes |
| Nitrile | Good for splash protection | 15-60 minutes | Recommended for routine handling. Change immediately upon contamination[5][6]. |
| Neoprene | Good to Excellent | > 60 minutes | A robust choice for extended operations[3][7]. |
| Butyl Rubber | Excellent | > 4 hours | Recommended for spill cleanup and prolonged direct contact[3]. |
| Latex | Not Recommended | Variable | Prone to degradation by many organic chemicals and can cause allergies. |
Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding Against the Unforeseen
Chemical splash goggles are mandatory at all times when handling this compound. For procedures with a higher risk of splashing, such as transferring solutions or reacting under pressure, a face shield should be worn in conjunction with goggles.
Protective Clothing: Minimizing Dermal Exposure
A buttoned lab coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spillage, a chemically resistant apron over the lab coat is advised. Ensure that clothing is made of a low-permeability material.
Respiratory Protection: A Precautionary Measure
Given that the compound is a solid with a relatively high melting point, the risk of inhalation of vapors at room temperature is low. However, if there is a potential for aerosolization (e.g., during weighing of fine powders, or if the compound is heated), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is recommended. All respiratory protection use must be in accordance with a formally established respiratory protection program.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the dispersion of any airborne particles.
-
Ventilation: Ensure the fume hood has a certified face velocity of at least 100 feet per minute.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid organic compounds readily available.
Handling and Experimental Procedures
-
Donning PPE: Before entering the designated area, don all required PPE as outlined above.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to contain any dust.
-
Transfers: Use a spatula or other appropriate tools for transferring the solid. If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, do so in a well-contained apparatus within the fume hood. Be mindful of the potential for increased vapor pressure.
-
Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of hazardous waste is a legal and ethical responsibility. Adherence to institutional and regulatory guidelines is mandatory[8][9].
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container. The container should be a sealable, chemically resistant plastic bag or drum.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[10].
Emergency Procedures: Preparedness is Key
-
Spills: In the event of a small spill, and if you are trained to do so, use a chemical spill kit to absorb the material. Wear appropriate PPE, including butyl rubber gloves. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of 1,5-Hexadiene-3,4-diol in Chemical Operations. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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European Chemicals Agency. (2024, November 10). N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidyl]benzamide monohydrochloride. Retrieved from [Link]
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Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]
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WellBefore. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
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Kelco. (2008, December 15). Our products can be exposed to a huge variety of chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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Microflex. (n.d.). Chemicals. Retrieved from [Link]
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Unisan. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
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University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzamide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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Missouri Southern State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Ethylbenzamide. Retrieved from [Link]
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North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Sources
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- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. wellbefore.com [wellbefore.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. kelco.com.au [kelco.com.au]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
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- 10. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
